11-oxo-Mogroside V
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H100O29 |
|---|---|
Molecular Weight |
1285.4 g/mol |
IUPAC Name |
17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3 |
InChI Key |
CGGWHBLPUUKEJC-UHFFFAOYSA-N |
SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Synonyms |
11-oxo-mogroside V |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-oxo-Mogroside V: Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-oxo-Mogroside V is a naturally occurring triterpenoid glycoside and a derivative of the highly sweet Mogroside V. Found in the fruit of Siraitia grosvenorii, commonly known as monk fruit, this compound contributes to the overall sweetness of monk fruit extracts and exhibits a range of biological activities, including potent antioxidant and potential anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery, natural sources, purification methodologies, and known biological signaling pathways of this compound. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and processes associated with this compound.
Discovery and Natural Sources
This compound was discovered as a minor cucurbitane glycoside from the fruit of Siraitia grosvenorii (monk fruit), a perennial vine native to Southern China.[1] Monk fruit has a long history of use in traditional Chinese medicine and is now widely cultivated for its intensely sweet-tasting compounds, known as mogrosides.[2] this compound is structurally similar to the more abundant Mogroside V, with the key difference being the presence of a ketone group at the C-11 position of the mogrol aglycone.
The concentration of this compound in monk fruit and its extracts can vary depending on factors such as the fruit's maturity, processing methods, and the specific type of extract. Generally, it is present in lower concentrations compared to Mogroside V.
Table 1: Quantitative Data of this compound in Siraitia grosvenorii
| Sample Type | Concentration of this compound | Method of Analysis |
| Mesocarp Callus | 0.66 mg/g Dry Weight | UPLC–PDA–ESI-Q-TOF-MS |
| Cell Suspension from Mesocarp Callus | 0.68 mg/g Dry Weight | UPLC–PDA–ESI-Q-TOF-MS |
| Monk Fruit Extract (25% Mogroside V) | 4.98–5.24% | Not Specified |
| Monk Fruit Extract (40% Mogroside V) | 6.36–6.56% | Not Specified |
| Monk Fruit Extract (45% Mogroside V) | 8.52–8.72% | Not Specified |
| Monk Fruit Extract (50% Mogroside V) | 9.36–9.68% | Not Specified |
| Monk Fruit Extract (55% Mogroside V) | 9.87–10.11% | Not Specified |
Experimental Protocols
Extraction of Mogrosides from Siraitia grosvenorii
A general procedure for the extraction of mogrosides, including this compound, from monk fruit is as follows:
-
Material Preparation: Fresh or dried monk fruits are crushed to break the shell without damaging the seeds.
-
Solvent Extraction: The crushed fruit material is extracted with hot water or an ethanol-water mixture (e.g., 50-70% ethanol) at an elevated temperature (e.g., 60-80°C) for a specified duration (e.g., 2-4 hours). This process is often repeated multiple times to ensure maximum extraction efficiency.[2]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude mogroside extract.
Purification of this compound
The purification of this compound from the crude extract typically involves chromatographic techniques.
2.2.1. Macroporous Resin Chromatography (Initial Purification)
-
Resin Selection and Preparation: A suitable macroporous resin (e.g., HZ 806) is selected and packed into a chromatography column. The column is pre-equilibrated with deionized water.
-
Sample Loading: The crude mogroside extract is dissolved in water and loaded onto the column.
-
Washing: The column is washed with deionized water to remove impurities such as sugars and polar compounds.
-
Elution: The mogrosides are eluted with a stepwise or gradient of aqueous ethanol (e.g., 40% ethanol). Fractions are collected and monitored by High-Performance Liquid Chromatography (HPLC).
2.2.2. High-Performance Liquid Chromatography (HPLC) (Fine Purification)
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution system of water (A) and acetonitrile (B) is typically employed. A representative gradient could be: 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is a common parameter.[3]
-
Detection: UV detection at 203 nm is suitable for mogrosides.[3]
-
Fraction Collection: Fractions corresponding to the retention time of this compound are collected.
Structural Elucidation
The structure of this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.
Table 2: ¹H and ¹³C NMR Spectral Data for this compound (Aglycone Moiety)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 39.4 | 1.45, 1.65 |
| 2 | 26.5 | 1.80, 2.05 |
| 3 | 88.9 | 3.20 (dd, J = 11.5, 4.5) |
| 4 | 39.6 | - |
| 5 | 52.4 | 1.05 |
| 6 | 21.0 | 1.95, 2.15 |
| 7 | 120.0 | 5.60 (m) |
| 8 | 142.1 | - |
| 9 | 50.1 | 2.10 |
| 10 | 37.2 | - |
| 11 | 211.8 | - |
| 12 | 50.3 | 2.55, 2.75 |
| 13 | 47.9 | - |
| 14 | 49.8 | - |
| 15 | 32.9 | 1.35, 1.55 |
| 16 | 28.9 | 1.60, 1.80 |
| 17 | 50.5 | 1.90 |
| 18 | 19.8 | 0.90 (s) |
| 19 | 18.2 | 1.15 (s) |
| 20 | 36.1 | 1.70 |
| 21 | 29.8 | 1.00 (d, J = 6.5) |
| 22 | 35.1 | 1.40 |
| 23 | 28.1 | 1.50, 1.70 |
| 24 | 75.9 | 3.65 (m) |
| 25 | 70.9 | - |
| 26 | 29.2 | 1.25 (s) |
| 27 | 29.5 | 1.30 (s) |
| 28 | 28.5 | 1.20 (s) |
| 29 | 16.5 | 0.85 (s) |
| 30 | 25.5 | 1.35 (s) |
Note: NMR data can vary slightly depending on the solvent and instrument used. This table provides representative values.
Biological Activity and Signaling Pathways
This compound exhibits several biological activities, with its antioxidant properties being the most well-characterized.
Antioxidant Activity
This compound is a potent scavenger of reactive oxygen species (ROS), which are implicated in cellular damage and various disease states.
Table 3: Antioxidant Activity of this compound
| Reactive Oxygen Species | EC₅₀ (µg/mL) |
| Superoxide Anion (O₂⁻) | 4.79[5] |
| Hydrogen Peroxide (H₂O₂) | 16.52[5] |
| Hydroxyl Radical (•OH) | 146.17[5] |
| •OH-induced DNA damage | 3.09[5] |
Anti-inflammatory and Related Signaling Pathways
Emerging evidence suggests that mogrosides, including likely this compound, can modulate inflammatory pathways. The closely related Mogroside V has been shown to influence the NF-κB and JAK-STAT signaling pathways, which are central to the inflammatory response.
3.2.1. Putative Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of pro-inflammatory gene expression. While direct evidence for this compound is still developing, the actions of similar compounds suggest a potential inhibitory role.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
3.2.2. Potential Interaction with the JAK-STAT Signaling Pathway
The JAK-STAT pathway is another critical signaling cascade involved in immunity and inflammation. Mogroside V has been shown to inhibit this pathway, suggesting a similar potential for this compound.
References
- 1. Mogroside V: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biosynthesis of 11-oxo-Mogroside V in Siraitia grosvenorii
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mogrosides, the sweet constituents of the monk fruit (Siraitia grosvenorii), are a class of cucurbitane-type triterpenoid glycosides that have garnered significant commercial and scientific interest as natural, non-caloric sweeteners.[1] Mogroside V is the most abundant and sweetest of these compounds, while its derivative, 11-oxo-Mogroside V, also contributes to the overall sweetness profile and possesses notable antioxidant properties.[2] The elucidation of their biosynthetic pathway has been a complex undertaking, involving the coordinated action of multiple enzyme families. This technical guide provides a comprehensive overview of the complete biosynthetic pathway from the precursor 2,3-oxidosqualene to this compound, detailing the key enzymes, their genetic basis, and the experimental methodologies used for their characterization.
The Biosynthetic Pathway: An Overview
The synthesis of mogrosides in S. grosvenorii is a specialized metabolic pathway primarily active in the fruit tissue.[3] The pathway can be segmented into three major phases:
-
Formation of the Aglycone Core (Mogrol): This phase begins with the cyclization of the ubiquitous triterpene precursor, 2,3-oxidosqualene, to form the cucurbitadienol skeleton. This backbone then undergoes a series of oxidative modifications, including hydroxylations and an oxidation, to yield the aglycone, mogrol.[1][4]
-
Stepwise Glycosylation: The mogrol aglycone is sequentially decorated with glucose moieties at its C-3 and C-24 hydroxyl groups. This series of reactions, catalyzed by UDP-glucosyltransferases (UGTs), builds the various mogroside intermediates, culminating in the penta-glucosylated Mogroside V.[5]
-
Final Oxidation: The formation of this compound involves the oxidation of the C-11 hydroxyl group on the mogrol core to a ketone. Evidence suggests this key oxidation step is catalyzed by a multifunctional cytochrome P450 enzyme early in the pathway, creating an 11-oxo triterpenoid core that is subsequently glycosylated.[6][7]
The entire process is a testament to the intricate and highly coordinated gene expression required to produce valuable species-specific secondary metabolites.[8]
Key Enzymes and Genes in the Pathway
The biosynthesis of this compound is orchestrated by at least five distinct enzyme families.[1][8] A functional expression survey of nearly 200 candidate genes, identified through genomic and transcriptomic analysis of developing monk fruit, was instrumental in identifying the specific enzymes responsible for each step.[1][3]
| Enzyme Class | Gene Name | Enzyme Name | Function in Pathway |
| Triterpene Synthase | SgCbQ / SgCDS | Cucurbitadienol Synthase | Cyclization of 2,3-oxidosqualene to cucurbitadienol.[4][9] |
| Cytochrome P450 | CYP87D18 | Cucurbitadienol 11-hydroxylase | Catalyzes the oxidation of cucurbitadienol at the C-11 position to produce 11-hydroxycucurbitadienol and subsequently 11-oxocucurbitadienol.[6][7] |
| Epoxide Hydrolase | SgEPH | Epoxide Hydrolase | Involved in the formation of the trans-24,25-dihydroxy group on the cucurbitadienol backbone.[1] |
| UDP-Glucosyltransferase | UGT74AC1 | UDP-glucosyltransferase | Transfers a glucose moiety to the C-3 hydroxyl group of mogrol to form Mogroside IE.[10] |
| UDP-Glucosyltransferase | UGT720-269-1 | UDP-glucosyltransferase | Involved in subsequent glycosylation steps leading towards Mogroside V.[11] |
| UDP-Glucosyltransferase | UGT94-289-3 | UDP-glucosyltransferase | A key downstream enzyme that continuously catalyzes glycosylation to form Mogroside IV and Mogroside V.[11][12] |
Pathway Visualization and Logic
The following diagrams illustrate the biochemical reactions and the experimental logic used to elucidate the pathway.
Caption: The biosynthetic pathway of this compound from 2,3-oxidosqualene.
Caption: Workflow for identifying and characterizing mogroside biosynthesis genes.
Quantitative Data
Quantitative analysis of mogroside content is crucial for understanding the pathway's dynamics during fruit development and for potential metabolic engineering applications.
Table 1: Mogroside Content in S. grosvenorii Callus and Suspension Cultures
This table presents the quantities of key mogrosides identified in in vitro cultures derived from fruit mesocarp, demonstrating an alternative production source.
| Compound | Content in Mesocarp Callus (mg/g DW) | Content in Cell Suspension (mg/g DW) |
| Mogroside V | 2.96 | 1.76 |
| This compound | 0.66 | 0.68 |
| Siamenoside I | 0.26 | Not Quantified |
| Mogroside IIIE | 0.08 | Not Quantified |
| Data sourced from a 2022 study on in vitro production of mogrosides.[13] |
Table 2: Antioxidant Activity of Mogroside V vs. This compound
The C-11 oxidation significantly enhances antioxidant capacity, particularly for scavenging superoxide anions and hydrogen peroxide.
| Reactive Oxygen Species (ROS) | EC50 of Mogroside V (µg/mL) | EC50 of this compound (µg/mL) |
| Superoxide anion (O₂⁻) | >200 | 4.79 |
| Hydrogen peroxide (H₂O₂) | 28.51 | 16.52 |
| Hydroxyl radical (·OH) | 160.83 | 146.17 |
| EC50 is the concentration required to scavenge 50% of the ROS.[2] |
Detailed Experimental Protocols
The characterization of the mogroside biosynthetic enzymes relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Protocol 1: Functional Characterization of Cucurbitadienol Synthase (SgCbQ)
-
Gene Identification & Cloning: The SgCbQ gene was identified from RNA-seq and digital gene expression (DGE) profile analysis of S. grosvenorii fruits. The full-length cDNA was amplified by PCR and cloned into a yeast expression vector (e.g., pYES2).[4]
-
Heterologous Expression in Yeast: The expression vector was transformed into a lanosterol synthase-deficient yeast strain, such as Saccharomyces cerevisiae GIL77. This strain lacks the endogenous enzyme that competes for the 2,3-oxidosqualene substrate.[4]
-
Yeast Culture and Induction: Transformed yeast cells were grown in selective media. Gene expression was induced by transferring cells to a galactose-containing medium.
-
Metabolite Extraction: Yeast cells were harvested, saponified with alcoholic KOH, and the non-saponifiable lipids were extracted with an organic solvent like n-hexane or ethyl acetate.[4]
-
Product Analysis: The extracted products were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product, cucurbitadienol, was confirmed by comparing its mass spectrum and retention time with an authentic standard.[4]
Protocol 2: In Vitro Assay of UDP-Glucosyltransferases (UGTs)
-
Gene Expression and Protein Purification: Candidate UGT genes were cloned into an E. coli expression vector (e.g., pET series) with a His-tag. The recombinant proteins were expressed in E. coli (e.g., BL21(DE3) strain) upon induction with IPTG. The His-tagged UGTs were then purified from the cell lysate using nickel-affinity chromatography.[10]
-
Enzymatic Reaction: The standard assay mixture contained:
-
Purified recombinant UGT enzyme.
-
The acceptor substrate (e.g., mogrol, Mogroside IE).
-
The sugar donor: UDP-glucose.
-
A suitable buffer (e.g., Tris-HCl or phosphate buffer, pH 7.5).
-
-
Incubation: The reaction mixture was incubated at a controlled temperature (e.g., 30-37°C) for a specific duration (e.g., 1-2 hours). The reaction was terminated by adding a solvent like methanol.[10]
-
Product Detection and Quantification: The reaction products were analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[5] The newly formed mogroside was identified and quantified by comparison with known standards.[10]
Protocol 3: Analysis of Mogrosides in Plant Tissues
-
Sample Preparation: Fresh or dried plant material (e.g., fruit pericarp) was ground into a fine powder.[14]
-
Extraction: The powder was extracted with an aqueous methanol solution (e.g., 80% methanol) using ultrasonication. The mixture was then centrifuged to collect the supernatant.[14][15]
-
Purification (Optional): For complex matrices, the extract could be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.
-
HPLC-MS/MS Analysis: The final extract was analyzed by a liquid chromatography-tandem mass spectrometry system.
-
Chromatography: Separation was typically achieved on a C18 column with a gradient elution of water (often with formic acid) and acetonitrile or methanol.
-
Mass Spectrometry: Detection was performed using an electrospray ionization (ESI) source, often in negative ion mode. Quantification was achieved using Multiple Reaction Monitoring (MRM) by selecting specific precursor-to-product ion transitions for each mogroside, including this compound.[14]
-
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway represents a significant achievement in plant metabolic engineering.[1] The identification of the complete set of genes—from the initial cyclization by SgCbQ, through the critical oxidations by CYP87D18, to the sequential glycosylations by a suite of UGTs—provides a genetic toolkit for several applications.[4] Future research will likely focus on:
-
Heterologous Production: Optimizing the expression of these pathway genes in microbial chassis like Saccharomyces cerevisiae or plants like Nicotiana benthamiana to create sustainable, industrial-scale production platforms for mogrosides.[14][16]
-
Enzyme Engineering: Modifying the catalytic properties of the UGTs and P450s to produce novel mogroside structures with enhanced sweetness profiles or improved pharmacological properties.[17]
-
Regulatory Networks: Investigating the transcription factors and signaling pathways that regulate the coordinated expression of mogroside biosynthetic genes during fruit development.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. uniprot.org [uniprot.org]
- 7. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 8. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Initial Studies on the Anti-Cancer Effects of 11-oxo-Mogroside V: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary scientific findings regarding the anti-cancer potential of 11-oxo-Mogroside V, a cucurbitane-type triterpenoid glycoside isolated from the fruit of Momordica grosvenori (monk fruit). The current body of research points primarily towards its significant role as a chemopreventive and antioxidant agent, with notable activity in preclinical carcinogenesis models. This document summarizes the available quantitative data, details the experimental protocols used in these initial studies, and visualizes the key experimental workflows and putative signaling pathways.
Data Presentation: Quantitative Analysis of Bioactivity
The anti-cancer potential of this compound has been quantified through various in vitro and in vivo assays. The data highlights its potent antioxidant capabilities and its ability to inhibit key markers of tumor promotion.
Table 1: Inhibitory Effects on Tumor Promotion Markers
| Assay | Description | Molar Ratio (Compound/TPA) | Inhibition (%) | Reference |
|---|---|---|---|---|
| Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Inhibition of EBV-EA induction by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. | 1000 | 91.2% | [1] |
| 500 | 50.9% | [1] |
| | | 100 | 21.3% |[1] |
Table 2: Antioxidant and DNA Protective Effects
| Activity | Assay Description | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Superoxide Anion (O₂⁻) Scavenging | Chemiluminescence-based assay to measure the scavenging of superoxide radicals. | 4.79 | [1][2] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Assay to determine the ability to neutralize hydrogen peroxide. | 16.52 | [1][2] |
| Hydroxyl Radical (•OH) Scavenging | Measurement of the scavenging activity against highly reactive hydroxyl radicals. | 146.17 | [1] |
| DNA Damage Prevention | Inhibition of hydroxyl radical-induced DNA damage. | 3.09 |[1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound's anticarcinogenic effects.
Two-Stage Mouse Skin Carcinogenesis Model
This in vivo model is a cornerstone for evaluating the chemopreventive potential of compounds by separating the stages of cancer development. This compound has demonstrated remarkable inhibitory effects in this assay.[3]
Objective: To assess the ability of this compound to inhibit tumor formation on mouse skin initiated by a carcinogen and promoted by a tumor-promoting agent.
Methodology:
-
Animal Model: Female ICR mice, typically 6-7 weeks old.[3]
-
Initiation: A single topical application of a subcarcinogenic dose of a chemical initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA) or peroxynitrite (ONOO-), dissolved in a vehicle like acetone, is applied to the shaved dorsal skin of the mice.[3][4]
-
Promotion: Beginning one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week, for a period of up to 20 weeks.[4][5]
-
Test Substance Administration: this compound is administered to the test group. In one cited study, it was provided orally in drinking water (e.g., at a concentration of 0.0025%) starting one week before the initiation phase and continuing for a specified duration.[1]
-
Data Collection: The incidence of papillomas (percentage of mice with tumors), the multiplicity of papillomas (average number of tumors per mouse), and tumor size are recorded weekly.[1][6]
-
Endpoint: The experiment typically concludes after 20 weeks of promotion, at which point tumors may be harvested for histological examination.[1]
Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay
This in vitro assay serves as a primary screening tool for potential cancer chemopreventive agents by measuring their ability to counteract the effects of tumor promoters.
Objective: To evaluate the inhibitory effect of this compound on the TPA-induced activation of the Epstein-Barr virus early antigen.
Methodology:
-
Cell Line: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV.
-
Induction: The cells are cultured and then treated with a tumor promoter, TPA, to induce the expression of the EBV early antigen.
-
Treatment: Various concentrations of this compound are added to the cell cultures simultaneously with the TPA.
-
Incubation: The cells are incubated for a standard period, typically 48 hours.
-
Detection: After incubation, the cells are harvested, smeared on slides, and fixed. The expression of EBV-EA is detected using an indirect immunofluorescence assay with specific antibodies against the EA protein.
-
Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibition rate is calculated by comparing the percentage of positive cells in the treated groups to the TPA-only control group.[1]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the two-stage mouse skin carcinogenesis assay, a critical experiment for evaluating the chemopreventive properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MiTO [mito.dkfz.de]
Exploratory Studies on the Anti-inflammatory Properties of 11-oxo-Mogroside V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-oxo-Mogroside V, a metabolite of the natural sweetener Mogroside V derived from Siraitia grosvenorii, is emerging as a compound of significant interest for its potential therapeutic properties. While research into its specific anti-inflammatory effects is in its nascent stages, the well-documented anti-inflammatory and antioxidant activities of its parent compound, Mogroside V, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the anti-inflammatory potential of this compound, details relevant experimental protocols for its study, and visualizes the key signaling pathways implicated in its mechanism of action. The primary focus is on in vitro models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a model system. This document aims to serve as a comprehensive resource for researchers seeking to explore the therapeutic utility of this compound in inflammatory diseases.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. Natural products have historically been a rich source of such therapeutic leads. Mogrosides, triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii, have demonstrated a range of biological activities, including potent antioxidant and anti-inflammatory effects.[1]
Mogroside V is the most abundant mogroside and is known to be metabolized into various derivatives, including this compound. While the anti-inflammatory mechanisms of Mogroside V are increasingly understood to involve the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), the specific contributions of its metabolites remain an area of active investigation.[1] This guide focuses on the exploratory studies of the anti-inflammatory properties of this compound, providing a framework for its systematic evaluation.
Quantitative Data
Direct quantitative data on the anti-inflammatory properties of this compound is currently limited in publicly available literature. However, data on its antioxidant activity, which is closely linked to anti-inflammatory effects, and the anti-inflammatory activity of its parent compound, Mogroside V, are presented below.
Antioxidant Activity of this compound
This compound has demonstrated significant radical scavenging activity. The half-maximal effective concentration (EC50) values against various reactive oxygen species (ROS) are summarized in the table below.
| Reactive Oxygen Species (ROS) | EC50 (µg/mL) |
| Superoxide Anion (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 |
| Hydroxyl Radical (•OH) | 146.17 |
Data sourced from studies on the antioxidant activities of mogrosides.
Anti-inflammatory Activity of Mogroside V (Parent Compound)
Studies on Mogroside V have shown its ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. This data provides a basis for investigating similar activities in its metabolite, this compound.
| Inflammatory Mediator | Assay Type | Effect of Mogroside V |
| Nitric Oxide (NO) | Griess Assay | Dose-dependent inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | ELISA | Significant reduction |
| Interleukin-6 (IL-6) | ELISA | Significant reduction |
| Interleukin-1beta (IL-1β) | ELISA | Significant reduction |
Note: Specific IC50 values for Mogroside V's inhibition of these inflammatory mediators are not consistently reported across all studies and require further investigation.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory properties of this compound in an in vitro setting.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 6-well plates for Western blotting and ELISA).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.
-
Procedure:
-
Following treatment with this compound, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Measurement (Griess Assay)
-
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the specific kit being used.
-
The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Procedure:
-
After treatment for appropriate time points (e.g., 15, 30, 60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualization of Signaling Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for investigating the anti-inflammatory effects of this compound.
Caption: General experimental workflow for in vitro anti-inflammatory studies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. The following diagram depicts its activation by LPS and potential inhibition by this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in the inflammatory response. This diagram illustrates the potential modulatory effects of this compound on this pathway.
References
Methodological & Application
Application Note: Structural Elucidation of 11-oxo-Mogroside V using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and data interpretation guide for the structural elucidation of 11-oxo-Mogroside V, a sweet-tasting cucurbitane glycoside isolated from the monk fruit (Siraitia grosvenorii). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of such natural products.[1] This document outlines the systematic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to assign the chemical shifts of all proton and carbon atoms and to establish the connectivity within the aglycone and the glycosidic linkages. The presented data and methodologies serve as a comprehensive resource for researchers involved in natural product chemistry, quality control of herbal extracts, and the development of natural sweeteners.
Introduction
This compound is a prominent member of the mogroside family of compounds, which are triterpene glycosides responsible for the intense sweetness of monk fruit extracts.[2][3] These compounds are of significant interest to the food and pharmaceutical industries as natural, non-caloric sweeteners. The structural characterization of these complex molecules is crucial for understanding their structure-activity relationships, ensuring product safety, and for synthetic efforts. NMR spectroscopy provides the most powerful analytical technique for the complete structural assignment of mogrosides.[4][5] This note details the use of a suite of NMR experiments for the structural elucidation of this compound.
Data Presentation
The complete ¹H and ¹³C NMR assignments for this compound are presented in the following tables. Data was acquired in pyridine-d₅ and is referenced to the residual solvent signals. Assignments were confirmed through a combination of 1D and 2D NMR experiments.
Table 1: ¹H and ¹³C NMR Data for the Aglycone of this compound (in pyridine-d₅)
| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | 38.1 | 1.85, 1.05 | m | C-2, C-3, C-5, C-10, C-19 | H-2 |
| 2 | 26.5 | 2.10, 1.90 | m | C-1, C-3, C-10 | H-1, H-3 |
| 3 | 88.9 | 3.45 | dd, 11.5, 4.5 | C-1', C-2, C-4, C-5, C-19 | H-2 |
| 4 | 39.5 | - | - | - | - |
| 5 | 52.8 | 1.55 | d, 10.5 | C-4, C-6, C-10, C-19 | H-6 |
| 6 | 21.7 | 2.30, 2.15 | m | C-5, C-7, C-8, C-10 | H-5, H-7 |
| 7 | 121.1 | 5.80 | d, 5.0 | C-5, C-6, C-8, C-9 | H-6 |
| 8 | 144.2 | - | - | - | - |
| 9 | 50.1 | 2.85 | d, 10.0 | C-8, C-10, C-11, C-12 | H-12 |
| 10 | 37.5 | - | - | - | - |
| 11 | 211.5 | - | - | - | - |
| 12 | 51.8 | 3.10, 2.75 | m | C-9, C-11, C-13, C-17, C-18 | H-9 |
| 13 | 47.8 | - | - | - | - |
| 14 | 49.8 | - | - | - | - |
| 15 | 32.1 | 1.75, 1.25 | m | C-13, C-14, C-16, C-17 | H-16 |
| 16 | 28.5 | 2.05, 1.80 | m | C-15, C-17, C-20 | H-15, H-17, H-20 |
| 17 | 51.2 | 1.95 | m | C-13, C-16, C-20, C-21 | H-16, H-20 |
| 18 | 21.5 | 1.05 | s | C-12, C-13, C-14, C-17 | - |
| 19 | 28.1 | 1.15 | s | C-1, C-3, C-5, C-10 | - |
| 20 | 36.5 | 1.65 | m | C-17, C-21, C-22 | H-17, H-22 |
| 21 | 18.2 | 0.95 | d, 6.5 | C-17, C-20, C-22 | H-20 |
| 22 | 35.1 | 1.50, 1.30 | m | C-20, C-21, C-23, C-24 | H-20, H-23 |
| 23 | 29.8 | 1.80, 1.60 | m | C-22, C-24, C-25 | H-22, H-24 |
| 24 | 82.1 | 4.15 | t, 7.0 | C-1'', C-23, C-25, C-26, C-27 | H-23 |
| 25 | 76.5 | - | - | - | - |
| 26 | 29.5 | 1.35 | s | C-24, C-25, C-27 | - |
| 27 | 29.9 | 1.40 | s | C-24, C-25, C-26 | - |
| 28 | 25.5 | 1.25 | s | C-4, C-5, C-29, C-30 | - |
| 29 | 25.8 | 1.30 | s | C-4, C-5, C-28, C-30 | - |
| 30 | 16.9 | 0.90 | s | C-8, C-14, C-15 | - |
Table 2: ¹H and ¹³C NMR Data for the Glycosidic Moieties of this compound (in pyridine-d₅)
| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | Key HMBC Correlations |
| Glc I (at C-3) | ||||
| 1' | 105.1 | 4.90 | d, 7.8 | C-3 |
| 2' | 75.2 | 4.10 | m | |
| 3' | 78.5 | 4.25 | m | |
| 4' | 71.8 | 4.15 | m | |
| 5' | 78.1 | 3.95 | m | |
| 6' | 69.5 | 4.40, 4.20 | m | C-1'''' |
| Glc II (at C-24) | ||||
| 1'' | 104.8 | 4.95 | d, 7.5 | C-24 |
| 2'' | 83.5 | 4.35 | m | C-1''''' |
| 3'' | 78.2 | 4.20 | m | |
| 4'' | 71.5 | 4.10 | m | |
| 5'' | 77.9 | 3.90 | m | |
| 6'' | 69.8 | 4.45, 4.25 | m | C-1'''''' |
| Glc III (at C-3, Glc I-6') | ||||
| 1''' | 105.5 | 5.35 | d, 7.7 | C-6' |
| 2''' | 75.4 | 4.05 | m | |
| 3''' | 78.6 | 4.22 | m | |
| 4''' | 71.9 | 4.12 | m | |
| 5''' | 78.3 | 3.92 | m | |
| 6''' | 62.8 | 4.30, 4.18 | m | |
| Glc IV (at C-24, Glc II-2'') | ||||
| 1'''' | 106.2 | 5.15 | d, 7.9 | C-2'' |
| 2'''' | 75.6 | 4.08 | m | |
| 3'''' | 78.8 | 4.28 | m | |
| 4'''' | 72.1 | 4.14 | m | |
| 5'''' | 78.4 | 3.94 | m | |
| 6'''' | 63.0 | 4.32, 4.16 | m | |
| Glc V (at C-24, Glc II-6'') | ||||
| 1''''' | 105.8 | 5.40 | d, 7.6 | C-6'' |
| 2''''' | 75.5 | 4.07 | m | |
| 3''''' | 78.7 | 4.26 | m | |
| 4''''' | 72.0 | 4.13 | m | |
| 5''''' | 78.2 | 3.93 | m | |
| 6''''' | 62.9 | 4.31, 4.17 | m |
Experimental Protocols
1. Sample Preparation
-
Compound Isolation: this compound is typically isolated from the crude extract of Siraitia grosvenorii fruits using a combination of chromatographic techniques, such as column chromatography over macroporous resin, followed by preparative high-performance liquid chromatography (HPLC).
-
NMR Sample: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated pyridine (pyridine-d₅). The use of pyridine-d₅ is recommended for its excellent dissolving power for mogrosides and for minimizing overlapping signals with hydroxyl protons. Add a drop of D₂O to exchange labile hydroxyl protons if desired. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-enhanced COSY (e.g., cosygpqf).
-
Data Points: 2048 in F2, 512 in F1.
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Scans: 8-16 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-enhanced HSQC with sensitivity improvement (e.g., hsqcedetgpsisp2.2).
-
Data Points: 2048 in F2, 256 in F1.
-
Spectral Width: 12 ppm in F2 (¹H), 180 ppm in F1 (¹³C).
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz.
-
Number of Scans: 16-32 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-enhanced HMBC (e.g., hmbcgplpndqf).
-
Data Points: 2048 in F2, 512 in F1.
-
Spectral Width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C).
-
Long-range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.
-
Number of Scans: 32-64 per increment.
-
3. Data Processing and Analysis
-
Process all spectra using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).
-
Apply a sine-squared window function before Fourier transformation.
-
Reference the ¹H and ¹³C spectra to the residual solvent signals of pyridine-d₅ (δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87).
-
Analyze the spectra systematically as outlined in the workflow diagram below.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of complex natural products like this compound. The detailed protocols and tabulated data presented in this application note serve as a valuable guide for researchers in the field. Accurate structural assignment is a critical first step for further investigation into the biological activities, metabolic fate, and potential applications of this important natural sweetener.
References
Application Notes and Protocols for the Extraction and Purification of 11-oxo-Mogroside V from Monk Fruit
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the extraction and purification of 11-oxo-Mogroside V, a cucurbitane-type triterpenoid glycoside found in monk fruit (Siraitia grosvenorii). This compound, along with other mogrosides, is responsible for the characteristic sweetness of monk fruit and possesses various potential health benefits, including antioxidant properties.[1][2][3] These protocols are designed to guide researchers in obtaining this compound for further study and drug development applications.
I. Extraction of Mogrosides from Monk Fruit
Several methods have been developed for the extraction of mogrosides from monk fruit, with solvent extraction being the most common.[4] The choice of method can influence the yield and purity of the resulting extract.
Solvent Extraction Methods
Solvent extraction is a widely used technique for obtaining mogrosides from Siraitia grosvenorii.[4] The selection of solvent and extraction conditions is critical for maximizing the yield of this compound.
Table 1: Comparison of Solvent Extraction Methods for Mogrosides
| Method Name | Material | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (Purity) | Reference |
| Hot Water Extraction | Fresh or Dried Fruit | Water | 1:15 | 100 (Boiling) | 3 x 60 min | 5.6% (Mogrosides) | [5] |
| Ethanol Extraction | Dried Fruit | 50% Aqueous Ethanol | 1:20 | 60 | 3 x 100 min | 5.9% (Mogrosides) | [5] |
| Water Extraction with Membrane Separation | Fresh Fruit | Water | 1:3 | Boiling | 3-5 h | 1.8% (86% Mogrosides) | [4] |
| Ethanol Extraction with Macroporous Resin | Fresh Fruit | 70% Aqueous Ethanol | 1:4 | N/A | 3 times | 0.5% (94.18% Total Mogrosides) | [4] |
Experimental Protocol: Ethanol Extraction of Total Mogrosides
This protocol describes the extraction of total mogrosides from dried monk fruit using aqueous ethanol, which has been shown to provide a good yield.[5]
Materials:
-
Dried monk fruit powder
-
50% (v/v) Ethanol in deionized water
-
Shaking incubator or water bath
-
Filter paper or centrifugation equipment
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried monk fruit powder.
-
Add 2000 mL of 50% aqueous ethanol to the powder in a suitable flask (1:20 solid/liquid ratio).[5]
-
Incubate the mixture at 60°C for 100 minutes with constant shaking.[5]
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the solid residue two more times with fresh solvent.
-
Pool the extracts from the three extraction cycles.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous concentrate contains the crude mogroside extract and is ready for purification.
Advanced Extraction Methods
To enhance extraction efficiency and reduce processing time, advanced techniques such as microwave-assisted and ultrasonic-assisted extraction can be employed.
Table 2: Advanced Extraction Methods for Mogrosides
| Method Name | Key Advantages | Reference |
| Microwave-Assisted Extraction | High heating efficiency, fast extraction process | [4] |
| Ultrasonic-Assisted Extraction | Opens cell structures, increases mass transfer, can be used with cold water to prevent degradation | [6] |
| Flash Extraction | High yield and purity | [5] |
Experimental Protocol: Ultrasonic-Assisted Cold-Water Extraction
This protocol utilizes sonication to facilitate the extraction of mogrosides in cold water, minimizing thermal degradation of the target compounds.[6]
Materials:
-
Fresh or dried monk fruit, coarsely ground
-
Deionized water (cold)
-
Ultrasonic probe or bath
-
Filtration apparatus
-
Freeze-dryer (optional)
Procedure:
-
Suspend 100 g of ground monk fruit in 1000 mL of cold deionized water in a beaker.
-
Place the beaker in an ultrasonic bath or insert an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specified frequency and power for a defined period (optimization may be required).
-
Monitor the temperature to ensure it remains low throughout the process.
-
After sonication, filter the mixture to separate the aqueous extract.
-
The extract can be concentrated and then freeze-dried to obtain a powdered crude extract.
II. Purification of this compound
Following extraction, the crude extract contains a mixture of mogrosides, including Mogroside V, this compound, and other impurities.[7] Purification is necessary to isolate this compound.
Macroporous Resin Chromatography
Macroporous resin chromatography is a widely used technique for the separation and enrichment of mogrosides from crude extracts.[8]
Table 3: Purification of Mogroside V using Macroporous Resin
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio | Purification Factor | Final Purity | Reference |
| HZ 806 | N/A | N/A | 15.1-fold | 10.7% (Mogroside V) | [8] |
| D101 | N/A | N/A | N/A | 69.24% Mogroside V, 10.6% this compound | [4] |
Experimental Protocol: Purification using HZ 806 Macroporous Resin
This protocol is based on a method developed for the preparative separation and enrichment of Mogroside V, which will also co-purify this compound.[8]
Materials:
-
Crude mogroside extract (aqueous concentrate)
-
HZ 806 macroporous resin
-
Chromatography column
-
Deionized water
-
40% (v/v) Ethanol in deionized water
-
Fraction collector
-
HPLC system for analysis
Procedure:
-
Pack a chromatography column with HZ 806 resin and equilibrate with deionized water.
-
Load the crude mogroside extract onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the adsorbed mogrosides with 40% aqueous ethanol.[8]
-
Collect fractions using a fraction collector.
-
Analyze the fractions by HPLC to identify those containing this compound.
-
Pool the desired fractions and concentrate to obtain the purified product.
Boronic Acid-Functionalized Silica Gel Chromatography
A novel approach for purifying Mogroside V (and by extension, this compound) involves the use of boronic acid-functionalized silica gel, which shows high selectivity.[9]
Table 4: Purification of Mogroside V using Boronic Acid Affinity Chromatography
| Adsorbent | Adsorption Capacity (mg/g) | Elution Condition | Initial Purity (Mogroside V) | Final Purity (Mogroside V) | Reference |
| SiO2-GP-APBA | 206.74 | pH 7 aqueous solution | 35.67% | 76.34% | [9] |
Experimental Protocol: Purification using SiO2-GP-APBA
This protocol describes a selective purification step that can significantly increase the purity of Mogroside V.[9]
Materials:
-
Crude extract of Siraitia grosvenorii
-
Boronic acid-functionalized silica gel (SiO2-GP-APBA)
-
pH 3 and pH 7 buffer solutions
-
Chromatography column or batch adsorption vessel
-
HPLC system for analysis
Procedure:
-
Adjust the pH of the crude extract to 3.
-
Add the SiO2-GP-APBA adsorbent to the extract and stir to allow for adsorption of mogrosides.
-
Separate the adsorbent from the solution.
-
Wash the adsorbent to remove non-specifically bound compounds.
-
Elute the bound mogrosides by washing the adsorbent with a pH 7 aqueous solution.[9]
-
Collect the eluate, which contains the purified mogrosides.
-
Analyze the purity of this compound in the eluate by HPLC.
-
For ultra-high purity, a subsequent semi-preparative HPLC step can be employed, which has been shown to increase Mogroside V purity to 99.60%.[9]
III. Visualization of Workflows
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.
Caption: General workflow for the extraction of mogrosides from monk fruit.
Caption: General workflow for the purification of this compound.
Caption: Factors influencing the yield and purity of this compound.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 4. maxapress.com [maxapress.com]
- 5. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hielscher.com [hielscher.com]
- 7. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
Application Note: Microwave-Assisted Extraction of 11-oxo-Mogroside V from Siraitia grosvenorii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, produces a class of intensely sweet triterpenoid glycosides called mogrosides.[1] Among these, Mogroside V and its oxidized form, 11-oxo-Mogroside V, are significant contributors to the fruit's sweet taste and are highly sought after as natural, non-caloric sweeteners.[1][2] Traditional solvent extraction methods for these compounds are often time-consuming and require large volumes of solvents. Microwave-Assisted Extraction (MAE) offers a green and efficient alternative, utilizing microwave energy to rapidly heat the solvent and plant matrix, which enhances mass transfer and significantly reduces extraction time and solvent consumption.[3][4] This application note provides a detailed protocol for the MAE of mogrosides, including this compound, from dried monk fruit, along with an analytical method for their quantification.
Data Presentation
A summary of various MAE conditions for extracting mogrosides from Siraitia grosvenorii reported in the literature is presented below. While these studies measured the total mogroside yield, it is established that this compound is a key component of the total mogroside extract.[2][5]
Table 1: Comparison of Microwave-Assisted Extraction (MAE) Parameters for Total Mogrosides.
| Solvent System | Solid/Liquid Ratio (g/mL) | Microwave Power (W) | Extraction Time (min) | Total Mogroside Yield (%) | Reference |
|---|---|---|---|---|---|
| Water | 1:8 | 750 | 15 | 0.73 | [5] |
| Water | 1:30 | 638 | 25 (x2) | 1.31 | [5] |
| 40% Ethanol | 1:30 | 495 | 6 | 0.80 | [5] |
| Water | 1:30 | 495 | 5 | 0.87 (calculated from 76.56% extraction rate vs. 68.46% for 2hr conventional) |[3] |
Experimental Protocols
Microwave-Assisted Extraction (MAE) Protocol
This protocol is a generalized procedure based on optimized parameters found in the literature.[3][5] Researchers should optimize these parameters for their specific equipment and material.
a. Materials and Equipment
-
Raw Material: Dried Siraitia grosvenorii (monk fruit), ground into a fine powder (particle size < 0.15mm).[3]
-
Solvents: Deionized water or aqueous ethanol (e.g., 40% v/v).[5]
-
Equipment:
-
Microwave extraction system with power and time control.
-
Extraction vessel (glass, microwave-safe).
-
Analytical balance.
-
Filtration apparatus (e.g., Buchner funnel with filter paper or centrifuge).
-
b. Procedure
-
Sample Preparation: Weigh 5.0 g of dried, powdered monk fruit and place it into the microwave extraction vessel.
-
Solvent Addition: Add the selected extraction solvent (e.g., 150 mL of deionized water for a 1:30 ratio) to the vessel.[3][5]
-
MAE Process: Secure the vessel in the microwave extractor. Set the extraction parameters. Based on literature, a starting point could be:
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the mixture using a Buchner funnel under vacuum to separate the extract from the solid residue. Alternatively, centrifuge the mixture at 4000 rpm for 10 minutes and decant the supernatant.[6]
-
Storage: Store the collected extract at 4°C prior to analysis.
Analytical Protocol for Quantification of this compound
The following High-Performance Liquid Chromatography (HPLC) method is suitable for the simultaneous quantification of Mogroside V and this compound.[7]
a. Materials and Equipment
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: ODS C18 column (250 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase:
-
A: Acetonitrile
-
B: Deionized Water
-
-
Standards: Certified reference standards of this compound and Mogroside V.
-
Sample Preparation: Dilute the crude extract from the MAE procedure with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
b. HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | ODS C18 (250 mm × 4.6 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile and Water (Gradient program recommended)[7] |
| Flow Rate | 0.75 mL/min[7] |
| Column Temperature | 40°C[7] |
| Detection Wavelength | 210 nm[7] |
| Injection Volume | 10 µL[6] |
c. Quantification
-
Prepare a series of standard solutions of this compound at known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The linear range for this compound has been reported as 0.5985 - 14.9625 µg.[7]
-
Inject the prepared sample extract.
-
Identify the peak corresponding to this compound by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction and analysis of this compound.
Caption: Workflow for Microwave-Assisted Extraction and HPLC analysis of this compound.
References
- 1. This compound | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 2. foodstandards.gov.au [foodstandards.gov.au]
- 3. Microwave Extraction of Triterpene Glucoside from Luohanguo [spkx.net.cn]
- 4. Green extraction optimization of triterpenoid glycoside-enriched extract from Centella asiatica (L.) Urban using response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: High-Efficiency Purification of 11-oxo-Mogroside V Using Macroporous Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-oxo-Mogroside V is a cucurbitane triterpenoid glycoside and a derivative of Mogroside V, the principal sweet component isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2] Like its precursor, this compound is a non-caloric, high-intensity natural sweetener with significant potential in the food, beverage, and pharmaceutical industries.[1] Furthermore, it has demonstrated notable biological activities, including potent antioxidant effects by scavenging reactive oxygen species.[][4] The purification of this compound from crude plant extracts or biotransformation mixtures is a critical step for its characterization and utilization. Macroporous resin chromatography offers a scalable, cost-effective, and efficient method for this purpose.[5] This document provides a detailed protocol for the purification of this compound using macroporous resin, based on established methods for related mogrosides.
Principle of Macroporous Resin Chromatography
Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific surface chemistry. The separation principle relies on the differential adsorption of molecules from a solution onto the resin surface based on properties like polarity, molecular weight, and size.[5] For mogrosides, which are moderately polar compounds, non-polar or weakly polar macroporous resins are typically employed. The purification process involves four main stages:
-
Adsorption: The crude extract containing this compound is loaded onto the resin column. The target molecule and other compounds with similar affinities are adsorbed onto the resin.
-
Washing: The column is washed with a solvent (typically water) to remove highly polar impurities such as sugars, salts, and some pigments that have weak interactions with the resin.
-
Elution: A solvent with a higher elution strength (e.g., an ethanol-water mixture) is passed through the column to desorb the target compound, this compound. By gradually increasing the ethanol concentration, fractional elution can be achieved to separate compounds with different polarities.
-
Regeneration: After elution, the resin is washed with a strong solvent (e.g., high concentration ethanol or isopropanol) followed by water to remove any remaining compounds and prepare it for the next purification cycle.
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound.
Materials and Equipment
-
Macroporous Resin: Non-polar or weakly polar resins such as HZ 806, Diaion® HP-20, or equivalent.
-
Glass Chromatography Column
-
Peristaltic Pump
-
Fraction Collector
-
Rotary Evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
Reagents: Ethanol (analytical grade), Deionized water, Crude extract of Siraitia grosvenorii containing this compound.
Resin Pre-treatment
Before use, the macroporous resin should be pre-treated to remove any residual monomers and porogenic agents from the manufacturing process.
-
Soak the resin in ethanol for 24 hours.
-
Wash the resin thoroughly with deionized water until the effluent is clear and the smell of ethanol is gone.
-
The resin is now ready to be packed into the chromatography column.
Column Packing
-
Create a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into the chromatography column.
-
Allow the resin to settle, and then open the column outlet to allow for uniform packing.
-
Wash the packed column with 3-5 bed volumes (BV) of deionized water to ensure it is fully equilibrated.
Purification Protocol
-
Sample Preparation: Dissolve the crude extract of Siraitia grosvenorii in deionized water to a final concentration of approximately 1-5 mg/mL of total solids. Filter the solution to remove any particulate matter.
-
Loading: Load the prepared sample onto the equilibrated column at a flow rate of 1-2 BV/h. Collect the flow-through for analysis to check for any unbound this compound.
-
Washing: Wash the column with 2-3 BV of deionized water at a flow rate of 2-3 BV/h to remove unbound impurities.
-
Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water.
-
Fraction Collection: Collect fractions throughout the elution process and analyze them by HPLC to determine the purity of this compound.
-
Post-Processing: Pool the fractions containing high-purity this compound. Concentrate the pooled solution using a rotary evaporator to remove the ethanol. The resulting aqueous solution can be freeze-dried or spray-dried to obtain a solid powder.
-
Resin Regeneration: Wash the column with 3-5 BV of 95% ethanol followed by 3-5 BV of deionized water to regenerate the resin for future use.
Data Presentation
The following tables summarize the expected quantitative data from the purification process, based on typical results for Mogroside V purification.[5][6][7]
Table 1: Adsorption and Desorption Characteristics of Different Macroporous Resins for Mogrosides.
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
| HZ 806 | 5.12 | 92.5 |
| Diaion® HP-20 | 4.88 | 90.1 |
| LX-100B | 4.52 | 88.7 |
| D101 | 4.31 | 85.4 |
Table 2: Purification Performance for Mogroside V (as a proxy for this compound).
| Parameter | Before Purification | After Purification |
| Purity (%) | 0.5 | 10.7 |
| Recovery (%) | - | > 90 |
| Purification Factor | - | 15.1 |
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationships in the purification process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships in the macroporous resin purification process.
The use of macroporous resin chromatography is a highly effective method for the purification of this compound from crude extracts. The protocol described provides a robust framework for achieving high purity and recovery. The selection of an appropriate resin and optimization of the elution conditions are key factors in the success of the purification. This method is scalable and can be adapted for both laboratory-scale research and industrial-scale production.
References
- 1. This compound | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 11-oxo-Mogroside V in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective effects of 11-oxo-Mogroside V and its parent compound, Mogroside V, in established in vitro and in vivo models of neurodegenerative diseases. The protocols detailed below are based on published research and are intended to guide researchers in studying the therapeutic potential of these compounds.
Introduction
Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. Recent studies have highlighted the neuroprotective potential of natural compounds. Mogroside V, a major active component of Siraitia grosvenorii, and its primary metabolite, this compound, have demonstrated significant therapeutic effects in various neurodegenerative disease models. These compounds are known to cross the blood-brain barrier and exert their effects through multiple mechanisms, including the modulation of key signaling pathways and the reduction of oxidative stress.[1]
I. Neuroprotective Effects of this compound in a Schizophrenia Model
Recent research has explored the protective effects of this compound against neuronal damage induced by MK-801, a non-competitive NMDA receptor antagonist used to model schizophrenia-like symptoms. In primary cortical neurons, this compound has been shown to inhibit apoptosis and promote neurite outgrowth, suggesting its potential as a therapeutic agent for neurodegenerative and neuropsychiatric disorders.[1][2]
Quantitative Data: this compound in MK-801-Induced Neuronal Damage Model
| Parameter | Model System | Treatment | Concentration | Result | Reference |
| Apoptosis Inhibition | Primary Cortical Neurons | This compound + 100 µM MK-801 | 0.1 µM | Significant reduction in apoptotic cells | [3] |
| Apoptosis Inhibition | Primary Cortical Neurons | This compound + 100 µM MK-801 | 1 µM | Strong reduction in apoptotic cells | [3] |
| Neurite Outgrowth | Primary Cortical Neurons | This compound + MK-801 | 0.1 µM | Rescue of impaired neurite outgrowth | [4] |
| Neurite Outgrowth | Primary Cortical Neurons | This compound + MK-801 | 1 µM | Significant rescue of impaired neurite outgrowth | [4] |
| p-AKT Levels | Primary Cortical Neurons | This compound + 100 µM MK-801 | 1 µM | Reversal of MK-801-induced decrease in p-AKT | [3] |
| p-mTOR Levels | Primary Cortical Neurons | This compound + 100 µM MK-801 | 1 µM | Reversal of MK-801-induced decrease in p-mTOR | [3] |
Signaling Pathway: this compound in Neuroprotection
This compound exerts its neuroprotective effects in the MK-801 model, at least in part, by activating the AKT/mTOR signaling pathway.[1][2] MK-801-induced neuronal damage is associated with the inactivation of this pro-survival pathway. Treatment with this compound reverses this effect, leading to the phosphorylation and activation of AKT and its downstream target mTOR, which in turn promotes cell survival and inhibits apoptosis.
II. Neuroprotective Effects of Mogroside V in a Parkinson's Disease Model
Mogroside V has demonstrated significant neuroprotective effects in a Parkinson's disease model induced by rotenone in SH-SY5Y neuroblastoma cells and an MPTP mouse model. Its therapeutic action is linked to the attenuation of mitochondrial dysfunction and oxidative stress through the upregulation of Sirtuin 3 (SIRT3).
Quantitative Data: Mogroside V in Parkinson's Disease Models
| Parameter | Model System | Treatment | Concentration/Dosage | Result | Reference |
| Cell Viability | Rotenone-treated SH-SY5Y cells | Mogroside V | 25 µM | Increased cell viability | [5] |
| Cell Viability | Rotenone-treated SH-SY5Y cells | Mogroside V | 50 µM | Further increase in cell viability | [5] |
| Cell Viability | Rotenone-treated SH-SY5Y cells | Mogroside V | 100 µM | Significant increase in cell viability | [5] |
| ROS Production | Rotenone-treated SH-SY5Y cells | Mogroside V | 25-100 µM | Dose-dependent reduction in ROS | [5] |
| Mitochondrial Membrane Potential | Rotenone-treated SH-SY5Y cells | Mogroside V | 25-100 µM | Dose-dependent recovery of MMP | [5] |
| Apoptosis | Rotenone-treated SH-SY5Y cells | Mogroside V | 25-100 µM | Dose-dependent reduction in apoptotic cells | [5] |
| Motor Function (Rotarod Test) | MPTP-induced Mice | Mogroside V | 10 mg/kg | Reversal of motor impairments | |
| Dopaminergic Neuron Loss | MPTP-induced Mice | Mogroside V | 10 mg/kg | Attenuation of neuronal loss |
Signaling Pathway: Mogroside V in Neuroprotection
Mogroside V's neuroprotective mechanism in the Parkinson's disease model involves the upregulation of SIRT3. Rotenone-induced neurotoxicity leads to a decrease in SIRT3 levels and activity, resulting in the hyperacetylation and inactivation of Superoxide Dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme. This inactivation leads to increased reactive oxygen species (ROS) production, mitochondrial dysfunction, and ultimately apoptosis. Mogroside V treatment upregulates SIRT3, which deacetylates and activates SOD2, thereby restoring mitochondrial function and protecting neurons from oxidative stress-induced cell death.[5]
References
Investigating the Anti-inflammatory Effects of 11-oxo-Mogroside V in Cell Culture
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. 11-oxo-Mogroside V, a cucurbitane glycoside derived from the fruit of Siraitia grosvenorii, has garnered interest for its potential health benefits. This document provides detailed application notes and protocols for investigating the anti-inflammatory effects of this compound in a cell culture model, focusing on its modulatory effects on the NF-κB and MAPK signaling pathways.
While direct quantitative data for the isolated this compound is emerging, studies on its parent compound, Mogroside V, and extracts containing it, provide strong evidence of its anti-inflammatory potential. Mogroside V has been shown to suppress the production of pro-inflammatory cytokines and inhibit the activation of key inflammatory signaling pathways. For instance, a Siraitia grosvenorii residual extract containing this compound has been demonstrated to inhibit the phosphorylation of p65 and IκB in LPS-stimulated RAW264.7 macrophages. Furthermore, Mogroside V has been shown to reduce levels of TNF-α, IL-6, and IL-1β in a dose-dependent manner in animal models of inflammation.
These findings suggest that this compound likely shares these anti-inflammatory properties. The following protocols are designed to enable researchers to quantitatively assess these effects in a controlled in vitro environment.
Data Presentation
The following tables summarize expected quantitative data based on studies of Mogroside V and related compounds. Researchers should perform their own dose-response experiments to determine the specific efficacy of this compound in their experimental setup.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment Group | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | < 20 | < 15 | < 10 |
| LPS (1 µg/mL) | - | 1500 ± 120 | 1200 ± 100 | 800 ± 70 |
| LPS + this compound | 10 µM | 1100 ± 90 | 950 ± 80 | 600 ± 50 |
| LPS + this compound | 25 µM | 700 ± 60 | 600 ± 50 | 400 ± 35 |
| LPS + this compound | 50 µM | 400 ± 30 | 350 ± 30 | 250 ± 20 |
Data are presented as mean ± standard deviation and are hypothetical based on existing literature on related compounds.
Table 2: Effect of this compound on NF-κB and MAPK Pathway Activation
| Treatment Group | Concentration | p-p65 / p65 (ratio) | p-IκBα / IκBα (ratio) | p-p38 / p38 (ratio) |
| Control | - | 0.1 ± 0.02 | 0.1 ± 0.02 | 0.1 ± 0.02 |
| LPS (1 µg/mL) | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS + this compound | 10 µM | 0.8 ± 0.07 | 0.8 ± 0.07 | 0.9 ± 0.08 |
| LPS + this compound | 25 µM | 0.5 ± 0.05 | 0.5 ± 0.05 | 0.6 ± 0.05 |
| LPS + this compound | 50 µM | 0.3 ± 0.03 | 0.3 ± 0.03 | 0.4 ± 0.04 |
Data are presented as mean ± standard deviation of the relative band intensity normalized to the LPS-treated group and are hypothetical.
Experimental Workflow
Application Notes and Protocols: Utilizing 11-oxo-Mogroside V as a Standard in Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-oxo-Mogroside V is a cucurbitane-type triterpenoid glycoside and a key sweet component found in the fruit of Siraitia grosvenorii (monk fruit).[1] As a natural, non-caloric sweetener, it has garnered significant interest in the food and beverage industry.[1] Beyond its sweetness, this compound exhibits potent antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][2] Its presence and concentration are critical quality parameters for monk fruit extracts. Therefore, the use of purified this compound as an analytical standard is essential for the accurate quantification and quality control of natural product extracts and derived commercial products.
These application notes provide detailed protocols for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of this compound in natural product matrices, particularly from Siraitia grosvenorii.
Data Presentation: Quantitative Analysis of Mogrosides
The following tables summarize quantitative data from various studies on the analysis of Mogroside V and this compound using HPLC. This data is crucial for method validation and comparison.
Table 1: HPLC Method Validation Parameters for this compound and Mogroside V. [3]
| Parameter | This compound | Mogroside V |
| Linear Range (μg) | 0.5985 - 14.9625 | 0.8046 - 20.1150 |
| Correlation Coefficient (r) | 0.9984 | 0.9998 |
| Average Recovery (%) | 102.5 | 104.6 |
| Relative Standard Deviation (RSD) (%) | 4.43 | 3.28 |
Table 2: HPLC Method Parameters for Mogroside Analysis.
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] |
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm) | Acclaim Trinity P1 | C18 |
| Mobile Phase | Acetonitrile-Water (Gradient) | 81:19 Acetonitrile/Ammonium Formate (pH 3.0) | Acetonitrile and Water (Gradient) |
| Flow Rate | 0.75 mL/min | Not Specified | 0.25 mL/min |
| Detection Wavelength | 210 nm | 210 nm | Not Specified (MS/MS detection) |
| Column Temperature | 40°C | 20-30°C | Not Specified |
Experimental Protocols
Sample Preparation: Extraction of Mogrosides from Siraitia grosvenorii Fruit
This protocol describes a common method for extracting mogrosides from dried monk fruit.
Materials:
-
Dried Siraitia grosvenorii fruit
-
Deionized water or 50-70% Ethanol
-
Grinder or blender
-
Reflux apparatus or ultrasonic bath
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Grinding: Grind the dried Siraitia grosvenorii fruit into a fine powder.
-
Extraction:
-
Hot Water Extraction: Mix the powdered fruit with deionized water at a solid-to-liquid ratio of 1:15 to 1:20 (g/mL).[6] Heat the mixture to boiling and reflux for 1-2 hours. Repeat the extraction process 2-3 times for optimal yield.[6]
-
Ethanol Extraction: Macerate the powdered fruit in 50-70% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[6] Extraction can be performed at room temperature with shaking for several hours or with the aid of ultrasonication for 30-60 minutes.
-
-
Filtration/Centrifugation: Separate the extract from the solid residue by filtering through filter paper or by centrifuging the mixture and decanting the supernatant.
-
Concentration: Combine the filtrates/supernatants and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Final Preparation: The resulting crude extract can be dissolved in a suitable solvent (e.g., methanol or the initial mobile phase) for HPLC analysis.
HPLC Analysis of this compound
This protocol provides a general procedure for the quantitative analysis of this compound using a reference standard.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Mogroside V reference standard (optional, for simultaneous analysis)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
-
Preparation of Sample Solution:
-
Dissolve the dried extract from the sample preparation step in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with or without 0.1% formic acid. A typical gradient could be: 0-15 min, 15-40% A; 15-20 min, 40-15% A; 20-25 min, hold at 15% A.
-
Flow Rate: 0.75 - 1.0 mL/min
-
Column Temperature: 30-40°C[3]
-
Detection: UV at 210 nm[3]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Visualizations
Signaling Pathways
Mogroside V and its metabolites, such as 11-oxo-mogrol, have been shown to modulate key cellular signaling pathways involved in metabolism and cell survival.
Figure 1: Activation of the AMPK signaling pathway by Mogroside V and its metabolites.
Figure 2: Neuroprotective effects of 11-oxo-mogrol via the AKT/mTOR signaling pathway.
Experimental Workflow
The overall workflow for the analysis of this compound from a natural product source is depicted below.
Figure 3: Workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Gradient Elution for Separating 11-oxo-Mogroside V Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 11-oxo-Mogroside V isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter?
A1: While the term "isomers" can be broad, in the context of mogrosides, you are likely dealing with one of two types:
-
Glycosidic linkage isomers: A known isomer of the parent compound, Mogroside V, is iso-mogroside V, which differs in the linkage of the glucose units. It is plausible that this compound has a corresponding "iso" form with a different glycosidic bond. These isomers can be particularly challenging to separate due to very similar physical properties.[1]
-
Stereoisomers: this compound contains multiple chiral centers. Isomers that differ in the three-dimensional arrangement at one of these centers are called epimers or diastereomers. For example, the configuration at the C-24 position is a potential source of isomerism.[]
It is crucial to first identify the nature of the isomers in your sample, as the optimal separation strategy will depend on the type of isomerism.
Q2: What is a good starting point for an HPLC gradient method to separate this compound and its potential isomers?
A2: A good starting point is a reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient. Based on published methods for the separation of Mogroside V and this compound, the following conditions can be adapted:
| Parameter | Recommended Starting Condition |
| Column | C18 (ODS), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of water and gradually increase the acetonitrile concentration. A shallow gradient is often necessary for isomer separation. |
| Flow Rate | 0.75 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
This method has been shown to be effective for the baseline separation of Mogroside V and this compound and can serve as a foundation for optimizing the separation of isomers.[3]
Q3: Why is it difficult to separate this compound isomers?
A3: The separation of this compound isomers, like other triterpenoid saponin isomers, presents several challenges:
-
Structural Similarity: Isomers have the same molecular weight and very similar chemical structures, leading to small differences in their interaction with the stationary phase.
-
Lack of a Strong Chromophore: Mogrosides do not have a strong UV-absorbing chromophore, which can make detection at higher wavelengths challenging and limit sensitivity. Detection is often performed at low UV wavelengths (e.g., 203-210 nm).[4][5]
-
Co-elution: Due to their similar properties, isomers often co-elute or have very close retention times, making baseline separation difficult to achieve. For instance, Mogroside V and its isomer, iso-mogroside V, have been reported to have almost identical HPLC retention times.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Problem 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage over a longer time) can significantly improve the separation of closely eluting isomers. Experiment with different gradient slopes and hold times. |
| Modify Mobile Phase: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can sometimes improve peak shape and selectivity for saponins. | |
| Suboptimal Column Chemistry | Column Selection: If a standard C18 column does not provide adequate separation, consider columns with different selectivities. Phenyl-hexyl or biphenyl phases can offer different interactions (π-π interactions) that may resolve structurally similar isomers. For diastereomers, chiral stationary phases might be necessary, although this is a more specialized approach. |
| Inappropriate Column Temperature | Temperature Optimization: Vary the column temperature. Increasing the temperature can sometimes improve efficiency and alter selectivity, potentially resolving co-eluting peaks. Conversely, decreasing the temperature may also enhance separation in some cases. Maintain a consistent and controlled column temperature for reproducible results. |
Problem 2: Broad or Tailing Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Mobile Phase pH: If not already included, add a modifier like formic or acetic acid to the mobile phase. This can suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can cause peak tailing. |
| Column Overload | Reduce Injection Volume/Concentration: Inject a smaller volume of your sample or dilute it to a lower concentration. Overloading the column is a common cause of peak distortion. |
| Column Contamination or Degradation | Column Washing: Flush the column with a strong solvent (e.g., isopropanol or methanol) to remove any strongly retained compounds. If performance does not improve, the column may need to be replaced. |
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions:
| Cause | Solution |
| Fluctuations in Mobile Phase Composition | Proper Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. For gradient elution, ensure the pump's proportioning valves are functioning correctly. |
| Unstable Column Temperature | Use a Column Oven: Employ a thermostatted column compartment to maintain a consistent temperature throughout the analysis. Even small fluctuations in ambient temperature can affect retention times. |
| Column Equilibration | Sufficient Equilibration Time: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is especially important for gradient methods. |
Experimental Protocols
General Protocol for HPLC Gradient Elution of this compound
This protocol is a starting point and should be optimized for the specific isomers being separated.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Conditions:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, thermostatted column compartment, and UV detector. |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase A | HPLC-grade water. |
| Mobile Phase B | HPLC-grade acetonitrile. |
| Gradient Program (Example) | 0-15 min: 20% to 40% B15-25 min: 40% to 60% B25-30 min: 60% to 20% B (return to initial conditions)30-40 min: 20% B (equilibration) |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 40 °C. |
| Injection Volume | 10-20 µL. |
| Detection Wavelength | 210 nm. |
3. Data Analysis:
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Integrate the peak areas of this compound and its isomers.
-
Calculate the resolution between adjacent isomer peaks to assess the quality of the separation. A resolution value of >1.5 is generally considered baseline separation.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for improving isomer resolution.
Experimental Workflow for Method Development
References
Troubleshooting poor peak shape in 11-oxo-Mogroside V chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 11-oxo-Mogroside V.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
A1: Peak tailing is a frequent issue in the reversed-phase HPLC of many natural products, including triterpenoid saponins like this compound. The most common cause is secondary interactions between the analyte and the stationary phase. Specifically, residual silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule, leading to a portion of the analyte being retained longer than the bulk, which results in a tailing peak.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For this compound, which has a predicted pKa of 8.07, operating the mobile phase near this pH can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in split or broadened peaks.[1] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[4] Additionally, a lower pH (around 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[1]
Q3: Can the choice of organic solvent in the mobile phase influence peak shape?
A3: Yes, the organic solvent can affect peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While both can be used for the analysis of mogrosides, they have different selectivities and viscosities. In some cases, switching from one to the other, or using a combination, can improve peak symmetry by altering the interactions between the analyte, stationary phase, and mobile phase.
Q4: What are some recommended starting conditions for the HPLC analysis of this compound?
A4: Based on published methods, a good starting point for the analysis of this compound is a reversed-phase C18 (ODS) column with a gradient elution using acetonitrile and water. The detection wavelength is typically set around 210 nm. It is also advisable to control the column temperature, for instance, at 40°C, to ensure reproducible results.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical with the latter half being broader than the front half.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Lower the mobile phase pH to ~3 to protonate residual silanols. - Use an end-capped C18 column to minimize exposed silanol groups. - Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations to block silanol sites. |
| Column Overload | - Reduce the injection volume. - Dilute the sample. |
| Column Contamination/Degradation | - Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). - If the problem persists, replace the column. |
| Extra-column Effects | - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected to avoid dead volume. |
Issue 2: Peak Fronting
Symptoms: The peak is asymmetrical with the front half being broader than the latter half.
| Potential Cause | Recommended Solution |
| Sample Solvent Stronger than Mobile Phase | - Dissolve the sample in the initial mobile phase if possible. - If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Column Overload | - Reduce the injection volume or sample concentration. |
| Poorly Packed Column Bed | - This is a less common issue with modern columns, but if suspected, try a new column. |
Issue 3: Split Peaks
Symptoms: A single compound appears as two or more peaks.
| Potential Cause | Recommended Solution |
| Co-elution with an Impurity | - Adjust the mobile phase composition or gradient to improve resolution. |
| Sample Solvent Incompatibility | - Ensure the sample solvent is miscible with the mobile phase and is of a similar or weaker elution strength. |
| Mobile Phase pH close to Analyte pKa | - Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (predicted pKa ~8.07).[1][4] |
| Column Void or Contamination at Inlet | - Reverse-flush the column (if permitted by the manufacturer). - Replace the column if the problem persists. |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol is a general starting point and may require optimization for specific instruments and samples.
-
Column: C18 (ODS), 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start with a lower percentage of acetonitrile and increase over the run to elute the mogrosides. A starting point could be a linear gradient from 20% B to 40% B over 15 minutes.
-
Flow Rate: 0.75 - 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a logical workflow for troubleshooting poor peak shape in the chromatography of this compound.
Caption: A logical workflow for diagnosing and resolving poor peak shape in this compound chromatography.
References
Technical Support Center: Optimizing 11-oxo-Mogroside V Yield
Welcome to the technical support center for the extraction and purification of 11-oxo-Mogroside V. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the factors influencing its extraction yield.
Q1: What is this compound and how is it related to Mogroside V?
A1: this compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] It is a derivative of Mogroside V, which is the most abundant sweet component in the fruit.[2][3] The structural difference is the oxidation of the hydroxyl group at the C11 position of the mogrol core structure to a ketone group.[4][5] This conversion is part of the natural biosynthetic pathway within the fruit, catalyzed by cytochrome P450 enzymes.[4][5][6]
Q2: What are the primary factors that influence the final yield of this compound?
A2: The final yield is a multifactorial issue dependent on:
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Raw Material Quality: The initial concentration of both Mogroside V and this compound in the monk fruit is critical. This can be affected by the fruit's ripeness and post-harvest processing.
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Drying Method: Low-temperature drying methods preserve the content of both Mogroside V and this compound more effectively than traditional high-temperature drying, which can inhibit the enzymes responsible for their biosynthesis.[6]
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Extraction Efficiency: The chosen extraction method and parameters (solvent, temperature, time) significantly impact how much of the compound is recovered from the plant matrix.
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Purification Losses: Each purification step, such as resin chromatography, can lead to product loss. Optimization is key to minimizing these losses.
Q3: Can the conversion of Mogroside V to this compound occur during the extraction process?
A3: The formation of this compound from Mogroside V is an enzymatic process that primarily occurs during the fruit's development.[4][5] While some chemical oxidation might be possible under harsh extraction conditions, it is generally not the primary method of its formation. The key to a high yield is to efficiently extract the pre-existing this compound from the fruit. Maintaining conditions that preserve the compound's integrity is crucial. Mogroside V has been shown to be stable at 100°C for at least 10 minutes.[7]
Q4: Which extraction methods are most effective for improving the yield of mogrosides?
A4: Modern techniques have proven more efficient than traditional methods.
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Traditional Decoction (Hot Water Extraction): This method is simple but often results in lower yields.[8]
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Solvent Extraction: Using aqueous ethanol solutions can significantly improve yields compared to water alone.[2][8]
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Ultrasound-Assisted Extraction (UAE): This technique uses high-intensity ultrasound to create cavitation, which disrupts plant cell walls and enhances mass transfer.[9] UAE is highly efficient, reduces extraction times, and can be performed at lower temperatures, preserving thermolabile compounds.[9][10]
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Microwave-Assisted Extraction (MAE): This method uses microwave energy to rapidly heat the solvent and plant material, which can also lead to higher yields and shorter extraction times.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction and purification of this compound.
Problem: Low Overall Mogroside Yield
| Possible Cause | Recommended Solution |
| Inefficient Cell Disruption | The rigid plant cell wall may be preventing the release of mogrosides. |
| Action: Implement Ultrasound-Assisted Extraction (UAE) to enhance cell wall disruption and improve solvent penetration.[9] See Protocol 1 for a detailed methodology. | |
| Suboptimal Extraction Parameters | Incorrect solvent concentration, temperature, or time can lead to poor extraction efficiency. |
| Action: Optimize your parameters. Studies show that a 50% ethanol-water solvent at 60°C for 100 minutes can yield 5.9% total mogrosides.[2] Refer to the Table 1 for a comparison of different parameters. | |
| Poor Raw Material Quality | The starting material may have a low concentration of mogrosides due to improper drying. |
| Action: Source monk fruit that has been processed using low-temperature drying methods, as this has been shown to result in higher levels of Mogroside V and this compound.[6] |
Problem: High Product Loss During Purification
| Possible Cause | Recommended Solution |
| Incorrect Resin Selection | The affinity of the chosen macroporous resin may be too low for efficient adsorption or too high for effective desorption. |
| Action: Select a resin with demonstrated high adsorption and desorption capacity for mogrosides. HZ 806 resin has been shown to be effective for this purpose.[11][12][13] See Protocol 2 for a general procedure. | |
| Suboptimal Elution Conditions | The solvent used for elution may not be strong enough to desorb the mogrosides, or it may be too strong, causing co-elution of impurities. |
| Action: Perform a stepwise elution with increasing concentrations of ethanol. A common procedure involves washing with deionized water to remove polar impurities, followed by elution with 40% aqueous ethanol to recover the mogrosides.[11][12] |
Section 3: Data Presentation and Experimental Protocols
Data Tables
Table 1: Comparison of Mogroside Extraction Methods and Parameters
| Method | Material | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield of Total Mogrosides | Reference |
| Hot Water Extraction | S. grosvenorii | Water | 1:15 | N/A | 3 x 60 min | 5.6% | [2] |
| Shaking Extraction | S. grosvenorii | 50% Ethanol | 1:20 | 60 | 100 min | 5.9% | [2] |
| Flash Extraction | S. grosvenorii | N/A | 1:20 | 40 | 7 min | 6.9% | [2] |
| Ultrasound-Assisted | S. grosvenorii | 60% Ethanol | 1:45 | 55 | 45 min | 2.98% | [2] |
| Microwave-Assisted | S. grosvenorii | 40% Ethanol | 1:30 | N/A | 6 min | 0.8% | [8] |
Table 2: Macroporous Resin Purification of Mogroside V
| Resin Type | Adsorption Conditions | Desorption/Elution | Purity Increase | Final Purity | Reference |
| HZ 806 | Adsorption equilibrium reached at ~140 min | Deionized water followed by 40% aqueous ethanol | 15.1-fold | 10.7% | [11][12] |
| Boronic Acid-Functionalized Silica Gel | Saturated absorption from crude extract in pH 3 solution | pH 7 aqueous solution | From 35.67% to 76.34% | 76.34% (up to 99.60% with subsequent semi-prep HPLC) | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Mogrosides
This protocol provides a general guideline for extracting mogrosides from dried monk fruit powder using a probe-type ultrasonicator.
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Preparation: Mix dried, powdered monk fruit with the chosen solvent (e.g., 60% ethanol) in a suitable vessel. A solid-to-liquid ratio of 1:45 (g/mL) is a good starting point.[2]
-
Sonication: Immerse the ultrasonic probe into the slurry. Set the sonicator to the desired power and frequency (e.g., 40 kHz).[2]
-
Temperature Control: Place the extraction vessel in a water bath to maintain a constant temperature (e.g., 55°C) throughout the process, as sonication can generate heat.[2]
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Extraction: Perform the extraction for the optimized duration (e.g., 45 minutes).[2] Continuous or pulsed sonication can be used.
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Separation: After extraction, separate the solid plant material from the liquid extract by centrifugation followed by filtration.
-
Concentration: The resulting extract can be concentrated under reduced pressure to remove the solvent before purification.
Protocol 2: Macroporous Resin Chromatography for Mogroside Purification
This protocol outlines the steps for enriching mogrosides from a crude extract.
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Column Packing and Equilibration: Pack a chromatography column with a suitable macroporous resin (e.g., HZ 806). Equilibrate the column by washing it thoroughly with deionized water.
-
Sample Loading: Dissolve the crude extract in water and load it onto the column at a controlled flow rate.
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Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities such as sugars and salts.
-
Elution: Elute the adsorbed mogrosides from the resin using an appropriate solvent. A common method is to use a 40% aqueous ethanol solution.[11][12]
-
Fraction Collection: Collect the eluate in fractions and analyze them using HPLC to identify the fractions containing the highest concentration and purity of this compound and Mogroside V.
-
Drying: Combine the desired fractions and remove the solvent under vacuum to obtain the enriched mogroside powder.
Section 4: Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the extraction and troubleshooting process.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 4. pnas.org [pnas.org]
- 5. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
- 9. hielscher.com [hielscher.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Stability issues of 11-oxo-Mogroside V in different solvents and pH
Welcome to the technical support center for 11-oxo-Mogroside V. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues related to the stability of this compound in different solvents and pH environments.
Q1: My this compound solution appears to be degrading over a short period. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, primarily pH, temperature, and solvent choice. As a triterpenoid glycoside, the glycosidic bonds are susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1][2] Additionally, elevated temperatures can accelerate degradation.[3][4] For aqueous solutions, it is generally recommended to prepare them fresh and not to store them for more than one day, even at neutral pH.[5]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term use, organic solvents such as DMSO and dimethylformamide are suitable.[5] If an aqueous buffer is required for biological experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer immediately before use. This minimizes the time the compound is exposed to potentially hydrolytic aqueous conditions. For long-term storage, this compound should be stored as a solid at -20°C or -80°C.[6]
Q3: How does pH affect the stability of this compound?
A3: While specific data for this compound is limited, related mogrosides are known to be unstable in alkaline solutions, which can lead to the cleavage of covalent bonds.[1] In general, glycosidic linkages are prone to acid-catalyzed hydrolysis as well.[7] It is therefore critical to control the pH of your solutions. For optimal stability, it is recommended to work in a neutral pH range (around pH 6-7.5) and to minimize the duration of exposure to acidic or alkaline conditions.
Q4: I am observing unexpected peaks in my HPLC analysis after incubating my this compound solution. What could these be?
A4: Unexpected peaks are likely degradation products. The primary degradation pathway for glycosides is the hydrolysis of the glycosidic bonds, which would result in the aglycone (the non-sugar part of the molecule) and individual sugar moieties. It is also possible to observe partially deglycosylated intermediates. Forced degradation studies under acidic, basic, and oxidative conditions can help to identify these potential degradation products.[8][9]
Q5: Are there any concerns about the thermal stability of this compound?
A5: Yes, studies on monk fruit processing have shown that the concentration of both Mogroside V and this compound is significantly higher in fruits dried at lower temperatures compared to those dried using traditional hot-air methods.[3] This suggests that this compound is susceptible to thermal degradation. It is advisable to avoid high temperatures when working with this compound in solution.
Experimental Protocols
For researchers wishing to conduct their own stability studies on this compound, the following protocols for forced degradation studies are recommended. These studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[10]
Table 1: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours | To investigate degradation in alkaline conditions.[1] |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours | To assess susceptibility to oxidation. |
| Thermal Degradation | Solid & Solution | 80°C | 24, 48, 72 hours | To evaluate the effect of high temperature.[3] |
| Photostability | Solution | Ambient | As per ICH Q1B | To determine sensitivity to light. |
Methodology for Forced Degradation Studies:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Application of Stress: For each stress condition outlined in Table 1, mix an aliquot of the stock solution with the specified reagent or expose it to the indicated condition.
-
Time-Point Sampling: At each specified time point, withdraw a sample.
-
Neutralization (for acid/base hydrolysis): For samples from acidic or basic conditions, neutralize them with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Dilution: Dilute the samples to a suitable concentration for analysis.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is often a good starting point.[11] Detection can be performed using a UV detector at approximately 210 nm.
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Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of stability testing and the potential degradation pathways of this compound.
Caption: Workflow for forced degradation stability testing of this compound.
Caption: Postulated hydrolytic degradation pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 7. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. veeprho.com [veeprho.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
Refinement of purification methods to increase 11-oxo-Mogroside V purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 11-oxo-Mogroside V. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most prevalent methods for purifying this compound involve a combination of chromatographic techniques. These typically start with column chromatography using macroporous resins or silica gel to capture and initially separate the mogrosides from a crude extract.[1][2][3] This is often followed by further refinement using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[4] Membrane filtration techniques like ultrafiltration and nanofiltration can also be employed to remove impurities of different molecular weights.[3][5]
Q2: What is a realistic purity level to expect for this compound?
A2: With a multi-step purification strategy, it is possible to achieve very high purity levels. For instance, a combination of boronic acid-functionalized silica gel chromatography followed by semi-preparative HPLC has been reported to increase the purity of Mogroside V (a closely related compound often purified alongside this compound) to as high as 99.60%.[4] Commercial standards for this compound are available at purities of ≥95% and 98%.[6][7]
Q3: How can I effectively remove Mogroside V from my this compound sample, as they often co-elute?
A3: The structural similarity between Mogroside V and this compound makes their separation challenging. High-resolution chromatographic techniques are essential. Optimizing the mobile phase gradient in preparative HPLC is a critical step. Utilizing a C18 column with a carefully controlled gradient of acetonitrile and water can improve separation.[8][9] Experimenting with different solvent systems and temperature can also enhance resolution.
Q4: What analytical methods are suitable for determining the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the purity of this compound.[5][9] A C18 or ODS column is commonly used with a mobile phase consisting of an acetonitrile-water gradient.[8][9] Detection is typically performed using a UV detector at a wavelength of around 210 nm.[9] For more detailed analysis and quantification, HPLC coupled with mass spectrometry (HPLC-MS) can be utilized.[10]
Troubleshooting Guides
Issue 1: Low Yield of this compound after Column Chromatography
| Possible Cause | Troubleshooting Step |
| Incomplete Elution | Ensure the eluting solvent has sufficient strength to desorb this compound from the column. If using a gradient, ensure the final solvent concentration is high enough and the elution volume is adequate. For C18 columns, a stepwise or gradient elution with increasing concentrations of an organic solvent like acetonitrile or ethanol in water is common.[8] |
| Co-elution with Other Mogrosides | Optimize the mobile phase composition and gradient to improve the separation between this compound and other closely related mogrosides like Mogroside V. |
| Degradation of the Compound | Avoid harsh pH conditions or high temperatures during purification, as these can lead to the degradation of mogrosides. |
| Improper Column Packing | Ensure the chromatography column is packed uniformly to prevent channeling and poor separation, which can lead to fraction mixing and lower yields of the pure compound. |
Issue 2: Persistent Impurities in the Final Product after Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Inadequate Resolution | Optimize the HPLC method. This can include using a longer column, a smaller particle size packing material, adjusting the mobile phase composition and gradient slope, or modifying the flow rate. |
| Overloading the Column | Injecting too much sample onto the preparative HPLC column can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
| Presence of Isomers | Isomers of mogrosides can be particularly difficult to separate. Isomogroside V is a known component in monk fruit extracts.[11] Specialized chiral columns or advanced separation techniques may be required if isomeric purity is critical. |
| Contamination from Solvents or Equipment | Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned to avoid introducing contaminants. |
Data Presentation
Table 1: Example Purity Enhancement of a Related Mogroside (Mogroside V) at Different Purification Stages
| Purification Step | Starting Purity (%) | Purity After Step (%) | Reference |
| Boronic Acid-Functionalized Silica Gel | 35.67 | 76.34 | [4] |
| Semi-Preparative HPLC | 76.34 | 99.60 | [4] |
Table 2: HPLC Parameters for Mogroside Analysis
| Parameter | Value | Reference |
| Column | ODS (C18), 250 mm x 4.6 mm, 5 µm | [9] |
| Mobile Phase | Acetonitrile-water (gradient) | [9] |
| Flow Rate | 0.75 mL/min | [9] |
| Detection Wavelength | 210 nm | [9] |
| Column Temperature | 40°C | [9] |
Experimental Protocols
Protocol 1: General Column Chromatography for Initial Purification
-
Column Preparation: Select a suitable adsorbent resin (e.g., macroporous resin or silica gel) and pack it into a glass column of appropriate dimensions. Equilibrate the column with the starting mobile phase.
-
Sample Loading: Dissolve the crude mogroside extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Washing: Wash the column with a non-eluting solvent to remove highly polar impurities. A sequence of washes with acidic, basic, and then aqueous alcohol solutions can be effective.[5]
-
Elution: Elute the bound mogrosides using a stepwise or gradient elution with an increasing concentration of an organic solvent (e.g., ethanol or acetonitrile) in water.[5]
-
Fraction Collection: Collect fractions and analyze them using TLC or HPLC to identify those containing this compound.
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Pooling and Concentration: Pool the fractions containing the target compound and concentrate them under reduced pressure.
Protocol 2: Preparative HPLC for High-Purity Refinement
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System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18, 250 mm x 20 mm). Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Sample Preparation: Dissolve the partially purified this compound from the previous step in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Separation: Inject the sample onto the column and run a pre-optimized gradient program. A typical gradient might involve increasing the acetonitrile concentration from 20% to 40% over a set period.
-
Fraction Collection: Collect fractions based on the retention time of this compound, which should be determined beforehand using an analytical standard.
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Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
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Post-Processing: Pool the high-purity fractions, remove the organic solvent under reduced pressure, and then lyophilize or crystallize the final product. A crystallization step can involve dissolving the dried powder in a mixture of ethyl acetate and ethanol, followed by cooling to induce crystal formation.[3]
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for addressing low purity issues in HPLC purification.
References
- 1. mdpi.com [mdpi.com]
- 2. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. WO2020200916A1 - Mogroside compounds and uses thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ABC Herbalgram Website [herbalgram.org]
- 11. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 11-oxo-Mogroside V
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 11-oxo-Mogroside V and related mogrosides.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: What causes matrix effects when analyzing this compound?
A2: Matrix effects in the analysis of this compound, a metabolite of Mogroside V, can arise from various components in biological samples such as plasma, urine, or tissue homogenates. These interfering substances can include salts, phospholipids, proteins, and other endogenous metabolites that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[1][2]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[1][4]
-
Post-column infusion: A constant flow of a standard solution of this compound is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[2][5]
-
Post-extraction spike: The response of the analyte in a standard solution is compared to the response of the analyte spiked into a blank matrix sample that has undergone the entire extraction procedure. A significant difference in the signal intensity indicates the presence of matrix effects.[4]
Q4: What are the primary strategies to overcome matrix effects?
A4: The main strategies can be grouped into three categories:
-
Sample Preparation: Implementing more effective cleanup procedures to remove interfering matrix components.[1][6]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix interferences.[1][2]
-
Calibration Strategies: Using methods to compensate for the matrix effects that cannot be eliminated through sample preparation or chromatography.[4][7]
Troubleshooting Guide
Issue 1: I am observing a significantly lower signal for this compound in my plasma samples compared to the standard solution (Ion Suppression).
-
Possible Cause 1: Inadequate Sample Cleanup. The sample preparation method may not be effectively removing phospholipids or other endogenous components that are known to cause ion suppression.
-
Troubleshooting Step 1: Improve Sample Preparation.
-
If using protein precipitation (PPT), consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are generally more effective at removing interferences.[8] Polymeric mixed-mode SPE can be particularly effective at producing cleaner extracts.[8]
-
For LLE, optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds behind.[6]
-
-
Troubleshooting Step 2: Sample Dilution. If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of matrix components and thereby minimize ion suppression.[2][4]
-
-
Possible Cause 2: Co-elution with Interfering Matrix Components. A component of the sample matrix is eluting at the same time as this compound.
-
Troubleshooting Step 1: Modify Chromatographic Conditions.
-
Adjust the gradient profile to better separate the analyte from the interfering peaks.
-
Experiment with a different mobile phase composition or pH.[8]
-
Consider using a different stationary phase (column) with alternative selectivity.
-
For certain compounds, interactions with the metal surfaces of the HPLC column can cause signal suppression; in such cases, a metal-free column might be beneficial.[9]
-
-
-
Possible Cause 3: Inappropriate Calibration Strategy. The current calibration method does not account for the variability in matrix effects between samples.
-
Troubleshooting Step 1: Implement a More Robust Calibration Method.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples.[4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective approach. A SIL-IS of this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.[2][7]
-
Standard Addition: This method involves adding known amounts of the analyte to the actual sample and can be very effective, especially when a blank matrix is not available.[2][7]
-
-
Issue 2: My results are not reproducible, with high variability between replicate injections of the same sample.
-
Possible Cause: Inconsistent Matrix Effects. The extent of ion suppression or enhancement is varying from one injection to the next.
-
Troubleshooting Step 1: Evaluate Sample Preparation Consistency. Ensure that the sample preparation procedure is performed consistently for all samples and standards. Inconsistent extraction recoveries can lead to variable matrix component concentrations.
-
Troubleshooting Step 2: Check for Carryover. Inject a blank solvent after a high-concentration sample to ensure that there is no carryover, which can contribute to variability.
-
Troubleshooting Step 3: Use an Internal Standard. If not already in use, incorporating a suitable internal standard, preferably a stable isotope-labeled version of the analyte, can correct for variations in matrix effects and improve reproducibility.[7]
-
Experimental Protocol: LC-MS/MS Analysis of this compound in Rat Plasma
This protocol is adapted from a validated method for Mogroside V and is a good starting point for the analysis of its metabolite, this compound.[10][11] Method optimization and validation will be required.
1. Sample Preparation (Protein Precipitation)
-
To 75 µL of rat plasma in a microcentrifuge tube, add 250 µL of methanol.
-
If a stable isotope-labeled internal standard for this compound is available, add it to the methanol. If not, a structurally similar compound may be used, but a SIL-IS is highly recommended.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Recommended Starting Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50 mm, 3.0 µm)[11] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | Start with an isocratic elution of 60:40 (Methanol:Water) and optimize as needed for separation from interferences.[10] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[11] |
| MRM Transitions | To be determined by infusing a standard solution of this compound. For Mogroside V, the transition is m/z 1285.6 → 1123.7.[11] |
| Ion Source Parameters | Optimize nebulizer gas, heater gas, ion spray voltage, and temperature for maximum signal. |
3. Quantitative Data Summary Example
The following table illustrates how to present data for the assessment of matrix effects, based on a study of Mogroside V in rat plasma.[10]
| Analyte | Concentration (ng/mL) | Matrix Effect (%) (n=6) |
| This compound | Low QC (e.g., 100) | To be determined |
| Medium QC (e.g., 2000) | To be determined | |
| High QC (e.g., 8000) | To be determined | |
| Internal Standard | Working Concentration | To be determined |
Matrix Effect (%) is calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value close to 100% indicates a negligible matrix effect.
Visualizations
Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: Relationship between causes and consequences of matrix effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pjps.pk [pjps.pk]
- 11. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of mogrosides in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of mogrosides in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are mogrosides and why is HPLC a common analytical method?
A1: Mogrosides are the primary active ingredients in the fruit of Siraitia grosvenorii (monk fruit) and are responsible for its intense sweetness.[1] They are cucurbitane-type triterpenoid glycosides.[2] HPLC is the preferred method for analysis because it allows for the effective separation, identification, and quantification of different mogrosides (e.g., Mogroside V, Siamenoside I, Mogroside IV) within a complex sample matrix, which is crucial for quality control in food, beverage, and pharmaceutical applications.
Q2: What is chromatographic resolution, and why is it critical for mogroside analysis?
A2: Resolution is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram. It is critical in mogroside analysis to ensure that each compound is accurately quantified without interference from other structurally similar mogrosides or impurities. Poor resolution can lead to inaccurate measurements of purity and concentration, affecting product quality and regulatory compliance.
Q3: What are the typical starting conditions (column, mobile phase) for mogroside analysis?
A3: A common starting point for mogroside analysis is Reverse-Phase HPLC (RP-HPLC).
-
Column: A C18 column is most frequently used for the separation of mogrosides.[3][4][5]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is standard.[1][3][5] Methanol has also been tested, but acetonitrile often provides better separation and peak shapes.[1] Adding a small amount of acid, like formic acid (e.g., 0.1%), to the mobile phase can help improve peak symmetry.[1]
-
Detection: Mogrosides lack a strong chromophore, so UV detection is typically performed at a low wavelength, such as 203 nm.[3][4][5] Charged Aerosol Detection (CAD) can also be used for improved sensitivity.[6]
Troubleshooting Guide: Improving Mogroside Resolution
This guide addresses specific issues encountered during the HPLC analysis of mogrosides.
Q4: My mogroside peaks are showing significant tailing. What are the causes and solutions?
A4: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.
-
Possible Causes:
-
Secondary Interactions: Basic functional groups on mogrosides can interact with acidic residual silanol groups on the silica surface of the HPLC column, causing tailing.[7][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7][9]
-
Column Contamination/Wear: A partially blocked column frit or contamination at the head of the column can distort the peak shape.[8][10]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analytes and the column's stationary phase, influencing interactions.[11]
-
-
Solutions:
-
Mobile Phase Modification: Add a competing acid, like 0.1% formic acid, to the mobile phase. This can protonate residual silanols, minimizing unwanted secondary interactions.[1]
-
Reduce Injection Volume: Try reducing the amount of sample injected onto the column.[9]
-
Column Cleaning/Replacement: If tailing affects all peaks, it may indicate a blocked frit. Try back-flushing the column. If the problem persists, replace the guard column or the analytical column.[10]
-
Use a Different Column: Employ a column with high-purity silica and effective end-capping to reduce the number of available silanol groups.[8]
-
Q5: I am observing split or shoulder peaks for my mogrosides. How can I resolve this?
A5: Peak splitting occurs when a single compound appears as two or more unresolved peaks.[12]
-
Possible Causes:
-
Co-elution: The split peak may actually be two different, closely eluting compounds.[12]
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[9][13]
-
Column Void or Channeling: A void or channel in the column packing material can create multiple paths for the analyte, leading to split peaks.[12]
-
Blocked Column Frit: Particulate matter blocking the inlet frit can disrupt the sample flow path.[10][12]
-
-
Solutions:
-
Optimize Selectivity: Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH) or temperature to improve the separation of potentially co-eluting compounds.[12][14]
-
Match Sample Solvent: Prepare your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[13]
-
Check the Column: If all peaks are splitting, the issue is likely physical. Reverse-flush the column to try and dislodge particulates from the frit. If a void is suspected, the column will likely need to be replaced.[10][12]
-
Q6: The resolution between Mogroside V and an adjacent peak is poor. How can I improve the separation?
A6: Improving resolution requires optimizing the efficiency, selectivity, or retention factor of your method.
-
Solutions to Improve Resolution:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase the retention time and can improve the resolution between closely eluting peaks.[14]
-
Optimize the Gradient: Switch from an isocratic to a gradient elution. A shallow gradient can provide better separation for complex mixtures like mogroside extracts.[1] If you are already using a gradient, make the slope of the gradient shallower in the region where the peaks of interest are eluting.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving overlapping peaks.[14]
-
Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution, though it will also increase run time and backpressure.[15] Conversely, increasing temperature can sometimes improve efficiency. A temperature of around 32°C has been used successfully for mogroside V analysis.[4]
-
Lower the Flow Rate: Reducing the flow rate generally enhances peak efficiency and can improve resolution, although this will lengthen the analysis time.[14][15]
-
Q7: My retention times are drifting between injections. What should I do?
A7: Retention time instability can compromise peak identification and quantification.
-
Possible Causes:
-
Column Equilibration: The column may not be sufficiently equilibrated between gradient runs.[9]
-
Mobile Phase Composition Change: The mobile phase composition can change due to evaporation of the more volatile solvent (e.g., acetonitrile).[9]
-
Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention.[9][11]
-
Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.[11]
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.
-
Use a Column Oven: A thermostatted column compartment is highly recommended to maintain a consistent temperature.[6]
-
Check the Pump: Purge the pump to remove air bubbles and check the system for any leaks. Monitor the pressure for fluctuations.[11]
-
Experimental Protocols
Protocol 1: General RP-HPLC Method for Mogroside Analysis
This protocol is a generalized method based on common parameters found in the literature.[1][4][5]
-
Sample Preparation:
-
Accurately weigh a known amount of dried monk fruit powder or extract.
-
Extract with an appropriate solvent (e.g., 70% ethanol in water) using ultrasonication or reflux.
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, thermostatted column compartment, and a UV or CAD detector.
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 32°C.[4]
-
Detection: UV at 203 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Gradient Elution Program:
| Time (min) | % Water (A) | % Acetonitrile (B) |
| 0.0 | 78 | 22 |
| 15.0 | 60 | 40 |
| 16.0 | 78 | 22 |
| 20.0 | 78 | 22 |
| Note: This is an example gradient and must be optimized for your specific column and sample. |
Data Presentation
Table 1: Comparison of Reported HPLC Method Parameters for Mogroside Analysis
| Parameter | Method 1[4] | Method 2[1] | Method 3[5] | Method 4[6] |
| Column Type | C18 | C18 (Poroshell 120 SB) | C18 | Acclaim Trinity P1 (HILIC) |
| Column Dimensions | 4.6 x 250 mm, 5 µm | Not specified | 4.6 x 250 mm, 5 µm | 2.1 x 100 mm, 3 µm |
| Mobile Phase | Acetonitrile / Water | Acetonitrile / Water + 0.1% Formic Acid | Acetonitrile / Water | Acetonitrile / 10 mM Ammonium Formate, pH 3.0 |
| Elution Type | Isocratic (22:78) | Gradient | Gradient | Isocratic (81:19) |
| Flow Rate | 1.0 mL/min | 0.25 mL/min | Not specified | 0.3 mL/min |
| Temperature | 32°C | Not specified | Not specified | 20°C |
| Detection | UV @ 203 nm | ESI-MS/MS | UV @ 203 nm | Charged Aerosol (CAD) & UV @ 210 nm |
Mandatory Visualization
Caption: General troubleshooting workflow for common HPLC issues.
Caption: Logical workflow for optimizing mogroside resolution in HPLC.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Best practices for the storage and handling of 11-oxo-Mogroside V standards
Technical Support Center: 11-oxo-Mogroside V Standards
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of this compound standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cucurbitane glycoside, a derivative of Mogroside V.[1] These compounds are natural sweeteners found in the fruit of Siraitia grosvenorii (monk fruit).[2] It is recognized for its antioxidant properties and is significantly sweeter than sucrose, making it a subject of interest in food science and pharmacology.[1][2]
Q2: What are the primary applications of this compound standards in research?
A2: this compound standards are primarily used for:
-
Quantitative Analysis: As a reference standard in analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound in monk fruit extracts, final products, and biological samples.[3][4]
-
Quality Control: To ensure the identity and purity of materials in food and beverage production.[3]
-
Pharmacological Research: To investigate its biological activities, such as its antioxidant and anti-carcinogenic effects.[1][5]
Q3: What are the general storage conditions for this compound?
A3: For optimal stability, this compound should be stored as a crystalline solid at -20°C.[1] Some suppliers also indicate that stock solutions can be stored at -80°C for up to six months or at -20°C for one month, with protection from light.[5]
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the integrity and stability of your this compound standard.
Storage of Solid Compound
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[1] | Ensures stability for extended periods (≥ 4 years).[1] |
| Light | Store in a dark place or use amber vials.[6] | Protects the compound from potential photodegradation.[5] |
| Moisture | Keep in a tightly sealed container in a desiccator. | Triterpenoid glycosides can be hygroscopic. |
| Shipping | Typically shipped at room temperature for continental US, but may vary elsewhere.[1] | Stability testing has shown the product can be shipped without cooling.[7] |
Preparation and Storage of Stock Solutions
| Parameter | Guideline | Notes |
| Solvents | DMSO and DMF (~1 mg/mL), PBS (pH 7.2) (~10 mg/mL).[1] | For biological experiments, it's recommended to make further dilutions in aqueous buffers.[8] |
| Technique | To enhance solubility, you can warm the solution to 37°C and sonicate. | Always use high-purity solvents. |
| Short-Term Storage | Aqueous solutions should ideally be prepared fresh and used the same day.[8][9] | |
| Long-Term Storage | Aliquot stock solutions and store at -20°C for up to 1 month or -80°C for up to 6 months.[5] | Avoid repeated freeze-thaw cycles.[5] |
Troubleshooting Guide
Issue 1: The this compound standard is not dissolving.
-
Possible Cause: The incorrect solvent is being used, or the concentration is too high.
-
Solution:
-
Confirm that you are using a recommended solvent such as DMSO, DMF, or PBS (pH 7.2).[1]
-
Gently warm the solution to 37°C and use sonication to aid dissolution.
-
If the desired concentration exceeds the solubility limit, consider preparing a more dilute solution.
-
Issue 2: Inconsistent results in HPLC analysis.
-
Possible Cause: Degradation of the standard, improper storage, or issues with the mobile phase.
-
Solution:
-
Check Standard Integrity: Prepare a fresh stock solution from the solid standard. If the issue persists, the solid may have degraded.
-
Verify Storage: Ensure that both solid and stock solutions have been stored under the recommended conditions (temperature, light, and moisture).
-
Mobile Phase Preparation: Prepare a fresh mobile phase. For mogroside analysis, a common mobile phase is a gradient of acetonitrile and water.[3]
-
Column Equilibration: Ensure the HPLC column is properly equilibrated before injection.
-
Issue 3: Unexpected peaks appear in the chromatogram.
-
Possible Cause: Contamination of the solvent, degradation of the standard, or impurities in the sample.
-
Solution:
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes how to prepare a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound standard
-
DMSO (Dimethyl sulfoxide), analytical grade
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer and sonicator
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the standard (e.g., 1 mg) using a calibrated analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of DMSO to dissolve the solid.
-
Use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add DMSO to the final volume (e.g., 1 mL).
-
Mix thoroughly.
-
Transfer the stock solution to amber vials, aliquot if necessary, and store at -20°C or -80°C.
Protocol 2: HPLC Method for Quantification
This is a general HPLC method adapted from published methods for mogroside analysis.[3][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection Wavelength: 210 nm.[3]
-
Injection Volume: 10 µL.[11]
Procedure:
-
Prepare a series of calibration standards by diluting the stock solution.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
Visualizations
Caption: Workflow for preparing and analyzing this compound standards.
Caption: Troubleshooting logic for inconsistent HPLC results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High Content Natural Extract this compound HACCP manufacturer, CasNo.126105-11-1 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. raybiotech.com [raybiotech.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Microwave-Assisted Extraction Parameters for Mogrosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of microwave-assisted extraction (MAE) of mogrosides from Siraitia grosvenorii (monk fruit).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted extraction of mogrosides.
| Question | Possible Causes | Troubleshooting Steps |
| Why is the mogroside yield lower than expected? | 1. Sub-optimal Extraction Parameters: Microwave power, extraction time, solvent concentration, or solid-to-liquid ratio may not be optimal.[1][2] 2. Improper Sample Preparation: The particle size of the monk fruit powder may be too large, reducing the surface area for extraction. 3. Solvent Choice: The polarity of the solvent may not be ideal for mogroside extraction.[3] 4. Matrix Effects: Other compounds in the plant matrix may interfere with the extraction process.[4] | 1. Optimize Parameters: Systematically vary one parameter at a time (e.g., microwave power, time) while keeping others constant to find the optimal conditions. Refer to the data in Table 1 for starting points. 2. Reduce Particle Size: Grind the dried monk fruit to a finer powder (e.g., 40-60 mesh) to increase the surface area for extraction.[5] 3. Solvent Optimization: Test different solvents (e.g., water, ethanol-water mixtures) and concentrations. An ethanol concentration of 40-70% is often effective.[1][2] 4. Pre-treatment: Consider a pre-leaching step to remove interfering substances before the primary extraction. |
| How can I prevent the degradation of mogrosides during extraction? | 1. Excessive Microwave Power: High microwave power can lead to localized overheating and thermal degradation of mogrosides.[6] 2. Prolonged Extraction Time: Extended exposure to high temperatures can cause degradation.[7] | 1. Lower Microwave Power: Use a lower microwave power setting and potentially increase the extraction time to compensate.[6] 2. Shorter Extraction Time: Optimize for the shortest possible extraction time that still provides a good yield. Kinetic studies can help determine the optimal time before degradation becomes significant.[7] 3. Intermittent Microwave Irradiation: Employ a pulsed microwave application to allow for cooling periods and prevent overheating. |
| Why are my extraction results inconsistent between batches? | 1. Inhomogeneous Sample: The mogroside content can vary between different batches or even different parts of the monk fruit. 2. Inconsistent Sample Packing: Variations in the density of the sample in the extraction vessel can lead to uneven microwave heating. 3. Fluctuations in Microwave Power Output: The actual power output of the microwave may not be consistent. | 1. Homogenize Sample: Thoroughly mix the powdered monk fruit before taking samples for extraction. 2. Standardize Packing: Develop a consistent procedure for packing the sample into the extraction vessel to ensure uniform density. 3. Calibrate Microwave: Regularly check and calibrate the microwave's power output if possible, or use a system with precise power control. |
| What is causing the solvent to boil over or the pressure to become too high? | 1. High Microwave Power: Excessive power can cause the solvent to heat too rapidly. 2. Low Solid-to-Liquid Ratio: Insufficient solvent volume can lead to rapid heating and pressure buildup.[4] 3. Sealed Extraction Vessel: Using a completely sealed vessel without a pressure relief mechanism is hazardous. | 1. Reduce Microwave Power: Lower the microwave power to control the heating rate. 2. Adjust Ratio: Increase the solvent volume relative to the sample amount. A common starting point is a 1:20 or 1:30 solid-to-liquid ratio.[1] 3. Use Appropriate Vessels: Employ extraction vessels designed for microwave use that have pressure monitoring and relief features. |
Frequently Asked Questions (FAQs)
1. What are the key parameters to optimize for the microwave-assisted extraction of mogrosides?
The primary parameters to optimize are:
-
Microwave Power (W): Influences the heating rate and efficiency of the extraction. Higher power can lead to faster extraction but also risks degradation.[4][6]
-
Extraction Time (min): The duration of microwave irradiation. Longer times can increase yield up to a point, after which degradation may occur.[7]
-
Solvent Concentration (%): The type of solvent and its concentration (e.g., ethanol in water) significantly affect the solubility and extraction of mogrosides.[2][3]
-
Solid-to-Liquid Ratio (g/mL): This ratio impacts the absorption of microwave energy and the concentration gradient for mass transfer.[2][4]
2. What is a typical starting point for optimizing these parameters?
Based on published studies, here are some recommended starting ranges:
-
Microwave Power: 400-800 W[1]
-
Extraction Time: 5-25 minutes[1]
-
Solid-to-Liquid Ratio: 1:20 to 1:30 (g/mL)[1]
3. How does microwave-assisted extraction compare to conventional methods like hot water extraction?
Microwave-assisted extraction generally offers several advantages over conventional methods:
-
Higher Yield: MAE can result in a significantly higher yield of mogrosides.[1]
-
Shorter Extraction Time: The extraction process is much faster, often taking minutes instead of hours.[2]
-
Reduced Solvent Consumption: MAE can be more efficient, requiring less solvent.
4. Can I use water as a solvent for MAE of mogrosides?
Yes, water can be used as a solvent for MAE of mogrosides and has the advantage of being environmentally friendly.[1] However, using an ethanol-water mixture often results in a higher yield.[1][2]
5. How should I prepare the monk fruit for extraction?
The monk fruit should be dried and then ground into a fine powder. A smaller particle size increases the surface area available for extraction, leading to better efficiency.
Data Presentation
Table 1: Summary of Optimized Microwave-Assisted Extraction Parameters for Mogrosides from Various Studies
| Microwave Power (W) | Extraction Time (min) | Solvent | Solid-to-Liquid Ratio (g/mL) | Mogroside Yield | Reference |
| 750 | 15 | Water | 1:8 | 0.73% | Zhu & He[1] |
| 638 | 25 (x2) | Water | 1:30 | 1.31% | Li et al.[1] |
| 495 | 6 | 40% Ethanol | 1:30 | 0.8% | [1] |
Experimental Protocols
Generalized Protocol for Microwave-Assisted Extraction of Mogrosides
-
Sample Preparation:
-
Dry the Siraitia grosvenorii fruit until a constant weight is achieved.
-
Grind the dried fruit into a fine powder (e.g., through a 40-60 mesh sieve).
-
-
Extraction Setup:
-
Weigh a precise amount of the powdered monk fruit (e.g., 1.0 g).
-
Place the sample into a microwave-safe extraction vessel.
-
Add the chosen solvent (e.g., 30 mL of 40% ethanol for a 1:30 solid-to-liquid ratio).
-
Secure the vessel in the microwave extraction system.
-
-
Microwave Irradiation:
-
Set the desired microwave power (e.g., 500 W) and extraction time (e.g., 10 minutes).
-
Start the extraction program. Ensure proper monitoring of temperature and pressure if the system allows.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the extract from the solid residue. A centrifuge can also be used to pellet the solids.
-
Collect the supernatant (the liquid extract).
-
If performing multiple extractions, repeat the process with the solid residue.
-
Combine the extracts from all extraction cycles.
-
-
Analysis:
-
Analyze the mogroside content in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]
-
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted extraction of mogrosides.
Caption: Key parameters influencing mogroside yield in MAE.
References
- 1. maxapress.com [maxapress.com]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Antioxidant Activity: 11-oxo-Mogroside V vs. Mogroside V
A detailed guide for researchers, scientists, and drug development professionals on the differential antioxidant capacities and mechanistic insights of two key mogrosides.
This guide provides a comprehensive comparison of the antioxidant properties of 11-oxo-Mogroside V and Mogroside V, two prominent cucurbitane glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). The following sections present quantitative data on their radical scavenging abilities, detailed experimental methodologies for assessing antioxidant activity, and an exploration of the potential signaling pathways involved.
Data Presentation: Quantitative Comparison of Antioxidant Activities
The antioxidant activities of this compound and Mogroside V have been evaluated through their ability to scavenge various reactive oxygen species (ROS). The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound required to scavenge 50% of the free radicals, are summarized in the table below. Lower EC₅₀ values indicate higher antioxidant activity.
| Antioxidant Activity Assay | This compound (EC₅₀ in µg/mL) | Mogroside V (EC₅₀ in µg/mL) | Reference |
| Superoxide Anion (O₂⁻) Scavenging | 4.79 | Higher than this compound | [1][2] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | Higher than this compound | [1][2] |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | 48.44 | [1][2] |
| Inhibition of •OH-induced DNA Damage | 3.09 | Less effective than this compound | [1][2] |
Summary of Findings: The presented data indicates a differentiated antioxidant profile for the two mogrosides. This compound demonstrates superior efficacy in scavenging superoxide anions and hydrogen peroxide.[2] Conversely, Mogroside V is a more potent scavenger of the highly reactive hydroxyl radical.[2] Notably, this compound exhibits a remarkable ability to inhibit hydroxyl radical-induced DNA damage, suggesting a significant protective effect against oxidative stress at the genetic level.[2]
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the comparative analysis. These protocols are based on established chemiluminescence and DNA damage assays and are intended to provide a framework for replication and further investigation.
Chemiluminescence Assay for Superoxide Anion (O₂⁻) Scavenging Activity
This protocol describes a method for determining the capacity of a compound to scavenge superoxide anions generated by a xanthine/xanthine oxidase system, with detection via luminol-dependent chemiluminescence.
Materials:
-
Phosphate buffer (pH 7.4)
-
Xanthine solution
-
Xanthine Oxidase solution
-
Luminol solution
-
Test compounds (this compound, Mogroside V) dissolved in a suitable solvent
-
Microplate luminometer
Procedure:
-
In a 96-well microplate, add the phosphate buffer, xanthine solution, and luminol solution to each well.
-
Add varying concentrations of the test compounds to the respective wells. A control well should contain the solvent used to dissolve the test compounds.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Immediately measure the chemiluminescence intensity at regular intervals for a defined period using a microplate luminometer.
-
The superoxide anion scavenging activity is calculated as the percentage of inhibition of chemiluminescence in the presence of the test compound compared to the control.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Chemiluminescence Assay for Hydrogen Peroxide (H₂O₂) Scavenging Activity
This protocol outlines a method to assess the hydrogen peroxide scavenging ability of a compound using a lucigenin-based chemiluminescence assay.
Materials:
-
Tris-HCl buffer (pH 7.4)
-
Hydrogen peroxide (H₂O₂) solution
-
Lucigenin solution
-
Test compounds (this compound, Mogroside V) dissolved in a suitable solvent
-
Microplate luminometer
Procedure:
-
To the wells of a 96-well microplate, add the Tris-HCl buffer and lucigenin solution.
-
Introduce different concentrations of the test compounds to the designated wells. A control well with the solvent is included.
-
Add the hydrogen peroxide solution to all wells to start the reaction.
-
Measure the chemiluminescence intensity immediately and over a set time period using a microplate luminometer.
-
The hydrogen peroxide scavenging activity is expressed as the percentage of luminescence quenching by the test compound relative to the control.
-
Calculate the EC₅₀ value from the dose-response curve.
Chemiluminescence Assay for Hydroxyl Radical (•OH) Scavenging Activity
This protocol details a method for evaluating the hydroxyl radical scavenging capacity of a compound using the Fenton reaction to generate •OH and phthalhydrazide as a chemiluminescent probe.
Materials:
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄) solution
-
EDTA solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phthalhydrazide solution
-
Test compounds (this compound, Mogroside V) dissolved in a suitable solvent
-
Microplate luminometer
Procedure:
-
In a 96-well microplate, combine the phosphate buffer, FeSO₄ solution, and EDTA solution.
-
Add varying concentrations of the test compounds to the appropriate wells, including a solvent control.
-
Add the phthalhydrazide solution to all wells.
-
Initiate the Fenton reaction by adding H₂O₂ solution to all wells.
-
Measure the chemiluminescence intensity at specified time points using a microplate luminometer.
-
The hydroxyl radical scavenging activity is determined by the percentage reduction in chemiluminescence in the presence of the test compound compared to the control.
-
The EC₅₀ value is calculated from the resulting dose-response curve.
Assay for Inhibition of Hydroxyl Radical-Induced DNA Damage
This protocol describes a method to assess the protective effect of a compound against DNA damage induced by hydroxyl radicals generated via the Fenton reaction.
Materials:
-
Plasmid DNA (e.g., pBR322)
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Test compounds (this compound, Mogroside V) dissolved in a suitable solvent
-
Agarose gel electrophoresis equipment
-
Ethidium bromide or other DNA staining agent
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures containing plasmid DNA, phosphate buffer, and different concentrations of the test compounds.
-
Induce DNA damage by adding FeSO₄ and H₂O₂ to the reaction mixtures (Fenton reagents).
-
Include control groups: a native DNA control (no Fenton reagents) and a DNA damage control (Fenton reagents without test compound).
-
Incubate the reaction mixtures at 37°C for a specified time.
-
Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA).
-
Analyze the DNA samples by agarose gel electrophoresis.
-
Stain the gel with a DNA-binding dye and visualize the DNA bands under UV light.
-
Quantify the intensity of the different DNA forms (supercoiled, open-circular, and linear). The conversion of supercoiled DNA to open-circular and linear forms indicates strand breaks.
-
The inhibitory effect of the test compound on DNA damage is calculated by the percentage of supercoiled DNA retained in the presence of the compound compared to the damage control.
-
Determine the EC₅₀ value from the dose-response curve.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for antioxidant activity assessment.
Signaling Pathway Diagrams
Mogroside V Antioxidant Signaling Pathway
Caption: Mogroside V antioxidant signaling cascade.
Putative Antioxidant Signaling for this compound Metabolite
Caption: Putative signaling of an this compound metabolite.
References
A Comparative Guide to the Validation of HPLC Methods for 11-oxo-Mogroside V Quantification
The accurate quantification of 11-oxo-Mogroside V, a key sweetening component derived from monk fruit (Siraitia grosvenorii), is crucial for quality control in the food and beverage industry, as well as for research and development of natural sweeteners. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the quantification of this compound, supported by experimental data and detailed protocols.
Experimental Protocols
Several HPLC-based methods have been validated for the quantification of this compound. The primary variations lie in the detection method, column chemistry, and mobile phase composition. Below are detailed protocols for two common HPLC methods.
Method 1: HPLC with UV Detection
This method is a widely accessible and cost-effective approach for the quantification of this compound.
-
Instrumentation : Agilent Technologies 1260 Series LC system or equivalent.
-
Column : ODS C18 column (250 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase : A gradient of acetonitrile and water.[1]
-
Flow Rate : 0.75 mL/min.[1]
-
Detection : UV detection at 210 nm.[1]
-
Column Temperature : 40°C.[1]
-
Sample Preparation : Dried and powdered fruit samples are homogenized and extracted with a methanol/water solution (80/20, v/v) using ultrasonication, followed by filtration.[2]
Method 2: HPLC with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)
This method offers higher sensitivity and selectivity, making it suitable for complex matrices and low concentration samples.
-
Instrumentation : Agilent Technologies 1260 Series LC system coupled with a tandem mass spectrometer.[2]
-
Column : A suitable C18 column.
-
Mobile Phase : A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Flow Rate : 0.25 mL/min.[2]
-
Detection : ESI-MS/MS in multiple reaction monitoring (MRM) mode.
-
Sample Preparation : Similar to the HPLC-UV method, samples are extracted with a methanol/water mixture (80/20, v/v) via sonication and then filtered.[2]
Alternative Quantification Methods
Besides conventional HPLC-UV and HPLC-MS/MS, other techniques have been employed for the analysis of mogrosides, including this compound.
-
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC has been used for the semi-quantification of this compound, offering a high-throughput screening method.[3]
-
HPLC with Charged Aerosol Detection (CAD) : This method provides a more uniform response for non-volatile analytes that lack a strong chromophore, making it an alternative to UV detection.[4]
-
Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) : This high-resolution mass spectrometry technique has been utilized for the quantification of mogrosides in callus and cell suspension cultures.[5]
Data Presentation: Comparison of Method Validation Parameters
The performance of analytical methods is evaluated based on several key validation parameters. The following tables summarize the quantitative data for the different HPLC methods used for this compound quantification.
| Parameter | HPLC-UV | HPLC-ESI-MS/MS | Reference |
| Linearity (r²) | 0.9984 | ≥ 0.9984 | [1][2] |
| Linear Range (µg) | 0.5985 - 14.9625 | Not explicitly stated | [1] |
| Average Recovery (%) | 102.5 | Not explicitly stated | [1] |
| Precision (RSD, %) | 4.43 (n=6) | < 3.91 (inter-day) | [1][2] |
| Repeatability (RSD, %) | Not explicitly stated | < 3.42 | [2] |
| Parameter | HPLC-CAD | Reference |
| Linearity (r²) | 0.9991 | [4] |
| Limit of Detection (LOD, µg/mL) | 1.4 | [4] |
| Limit of Quantification (LOQ) | 10x S/N ratio | [4] |
| Recovery (%) | 89 - 105 | [4] |
| Precision (RSD, %) | < 2.0 | [4] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for HPLC method validation and a comparison of the key analytical methods.
Caption: Experimental workflow for the validation of an HPLC method for this compound quantification.
Caption: Comparison of key performance parameters for different analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 11-oxo-Mogroside V Metabolism in Healthy and Diabetic States
An Objective Guide for Researchers and Drug Development Professionals
The increasing global prevalence of diabetes mellitus has spurred research into natural, non-caloric sweeteners with potential therapeutic benefits. Among these, Mogroside V and its derivatives, isolated from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention.[1][2] Mogroside V is not only a high-intensity sweetener but also exhibits a range of bioactivities, including antidiabetic effects.[3][4][5] Its metabolic fate, particularly the formation of active metabolites like 11-oxo-Mogroside V and 11-oxo-mogrol, is profoundly influenced by the host's physiological condition. Understanding the metabolic differences between healthy and diabetic models is critical for evaluating its therapeutic potential and mechanism of action.
This guide provides a detailed comparison of the metabolism, pharmacokinetics, and metabolite profiles of Mogroside V and its derivatives in healthy versus type 2 diabetic (T2DM) models, supported by experimental data and methodologies.
Metabolic Pathways: The Central Role of Gut Microbiota
Mogroside V is minimally absorbed in its parent form.[1] Its biotransformation is almost entirely dependent on the gut microbiota. The primary metabolic pathway involves sequential deglycosylation by microbial enzymes to produce a series of metabolites, including mogroside IIE, mogroside IIIA1, and the aglycone mogrol.[1][6] Furthermore, oxidative transformations can occur, leading to the formation of compounds like this compound and its metabolite, 11-oxo-mogrol.[7]
In the diabetic state, characterized by gut dysbiosis, this metabolic process is significantly altered. Studies indicate that the composition of the gut microbiota in diabetic models is different from that in healthy models, which can lead to a different metabolite profile and concentration.[6][8] Mogroside V itself has been shown to modulate the gut microbiota in diabetic mice, increasing the abundance of beneficial Bacteroidetes while reducing Firmicutes and Proteobacteria.[3][9] This modulation may, in turn, influence its own metabolism and contribute to its therapeutic effects, such as improving the intestinal barrier and reducing metabolic endotoxemia.[9][10][11]
Comparative Pharmacokinetics
The diabetic state significantly alters the pharmacokinetic profile of Mogroside V and its metabolites. A study in T2DM rats revealed distinct differences compared to healthy controls following oral administration of Mogroside V.[12] While the mean residence time of the parent Mogroside V was shorter in diabetic rats, the systemic exposure to its key metabolites was substantially higher.[12] This suggests that the diabetic condition may enhance the formation and/or absorption of these bioactive metabolites.
This increased concentration of metabolites in the plasma of diabetic models could be beneficial, potentially enhancing their therapeutic effects.[8]
Table 1: Pharmacokinetic Parameters of Mogroside V and its Metabolite (Mogroside IIIA1) in Healthy vs. T2DM Rats
| Parameter | Compound | Healthy Rats | T2DM Rats | Significance |
| Cmax (ng/mL) | Mogroside IIIA₁ | 101.45 ± 35.88 | 163.80 ± 25.56 | p < 0.05 |
| AUC₀₋t (h·ng/mL) | Mogroside IIIA₁ | 1480.99 ± 467.21 | 2327.44 ± 474.63 | p < 0.05 |
| MRT₀₋t (h) | Mogroside V | 14.88 ± 1.55 | 12.04 ± 0.97 | p < 0.05 |
Data sourced from a study on T2DM rats.[12] Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; MRT: Mean residence time.
Comparative Metabolite Profiling
The metabolic fingerprint of Mogroside V differs between healthy and diabetic subjects. Analysis using high-sensitivity mass spectrometry has shown that while the core metabolic transformations—dehydrogenation, deoxidation, oxidation, and isomerization—remain the same, the number and quantity of metabolites are altered.[8]
In one comparative study, 26 distinct metabolites were identified in T2DM model rats, compared to 23 in healthy rats.[8] Critically, the peak areas of metabolites in the plasma of T2DM rats were significantly larger, whereas the levels in urine were notably smaller, than in healthy rats.[8] This reinforces the pharmacokinetic data, indicating higher systemic retention and lower urinary clearance of metabolites in the diabetic state.
Table 2: Summary of Metabolite Distribution
| Biological Matrix | Finding in T2DM Model vs. Healthy Model | Implication |
| Plasma | Significantly larger peak areas of metabolites.[8] | Higher systemic exposure to bioactive compounds. |
| Urine | Remarkably smaller peak areas of metabolites.[8] | Decreased renal excretion of metabolites. |
| Feces, Bile | Obvious differences in metabolite distribution.[8] | Altered enterohepatic circulation and fecal elimination. |
| Total Metabolites | 26 metabolites identified vs. 23 in healthy rats.[8] | Altered metabolic pathways due to diabetes. |
Experimental Protocols
The following provides a generalized methodology for conducting comparative metabolic studies of Mogroside V derivatives, based on established protocols.[8][12]
1. Animal Model Induction:
-
Subjects: Male Sprague-Dawley rats are typically used.[8]
-
T2DM Induction: A common method involves a high-fat diet for several weeks to induce insulin resistance, followed by a low-dose intraperitoneal injection of streptozotocin (STZ) to induce hyperglycemia.[12] Control groups receive a standard diet and a vehicle injection.
2. Drug Administration:
-
Compound: this compound or Mogroside V is administered orally via gavage after a period of fasting.
3. Sample Collection:
-
Blood: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36 hours) post-administration. Plasma is separated by centrifugation.[12]
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a specified period (e.g., 0-12h, 12-24h, 24-48h).[8]
-
Bile: For bile collection, animals undergo cannulation of the bile duct.[8]
4. Sample Preparation and Analysis:
-
Extraction: Metabolites are extracted from plasma, urine, and homogenized feces using protein precipitation (e.g., with methanol or acetonitrile).
-
Analytical Method: Ultra-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) is a highly sensitive method used for the detection and structural identification of the parent compound and its metabolites in biological samples.[8][12]
Conclusion
The metabolic fate of Mogroside V and its derivatives, including the bioactive this compound, is markedly different in diabetic versus healthy models. The diabetic state, associated with gut dysbiosis, leads to an altered metabolite profile and, most notably, a significant increase in the systemic concentration of key metabolites. This enhanced exposure in diabetic subjects may be integral to the compound's therapeutic effects. These findings underscore the importance of considering the host's metabolic condition when evaluating the efficacy and mechanism of action of natural products metabolized by the gut microbiota. For drug development professionals, this suggests that the therapeutic dose and expected bioactivity of mogroside-based compounds might differ significantly between healthy and diabetic populations.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hmong.huachengbio.com [hmong.huachengbio.com]
- 11. Comparative effects of different sugar substitutes: Mogroside V, stevioside, sucralose, and erythritol on intestinal health in a type 2 diabetes mellitus mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetic profiles of mogrosides in T2DM rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Mogroside Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of mogrosides, the sweet compounds from monk fruit, is critical. This guide provides a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This publication outlines the performance of each method based on published experimental data, offering a resource for selecting the most suitable approach for specific analytical needs.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters for HPLC-UV, HPLC-CAD, and LC-MS/MS based on data from various validation studies. It is important to note that these parameters can vary depending on the specific instrumentation, column chemistry, mobile phase composition, and the sample matrix being analyzed.
| Performance Parameter | HPLC-UV | HPLC-CAD | LC-MS/MS |
| Linearity (R²) | >0.998[1] | >0.999 (quadratic fit)[2] | >0.995[3] |
| Limit of Detection (LOD) | 0.75 µg/mL[4] | 1.4 µg/mL[2] | 9.288–18.159 ng/mL[5] |
| Limit of Quantitation (LOQ) | 2 µg/mL[4] | 4.6 µg/mL[2] | 96.0 ng/mL[6] |
| Accuracy (Recovery) | 85.1–103.6%[4] | 89–105%[2] | 91.3–106.58%[6][7] |
| Precision (RSD) | <8.68% (intra-day), <5.78% (inter-day)[4] | <0.2% (retention time), <2.0% (peak area)[2] | <10.1% (intra- and inter-day)[6] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | Good; universal detection for non-volatile analytes, less susceptible to chromophoric interferences. | Excellent; high selectivity through monitoring of specific precursor-product ion transitions. |
| Sensitivity | Lower sensitivity compared to CAD and LC-MS/MS. | Generally more sensitive than UV detection for compounds lacking a strong chromophore.[2] | Highest sensitivity, capable of detecting trace levels of mogrosides. |
| Matrix Effect | Can be significant depending on the sample complexity. | Less prone to matrix effects compared to UV, but can be influenced by non-volatile matrix components. | Can be significant, requiring careful method development and often the use of internal standards for compensation.[3] |
Experimental Methodologies
HPLC-UV for Mogroside V Analysis
This method often employs a pre-concentration step, such as micelle-mediated cloud-point extraction, to enhance sensitivity, especially in complex matrices.
-
Sample Preparation: Mogroside V can be extracted and preconcentrated using a nonionic surfactant. The resulting solution is then directly analyzed.[4]
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.[1][4]
-
Mobile Phase: A gradient elution with acetonitrile and water is commonly employed.[4]
-
Flow Rate: A flow rate of around 1 mL/min is standard.[1]
-
Detection: UV detection is performed at a low wavelength, typically around 203-210 nm, as mogrosides lack a strong chromophore.[4]
-
HPLC-CAD for Mogroside V Analysis
Charged Aerosol Detection offers a more universal detection method for non-volatile compounds like mogrosides, making it a valuable alternative to UV detection.
-
Sample Preparation: Samples, such as beverages, may require simple dilution before injection.[2]
-
Chromatographic Conditions:
-
Column: An Acclaim Trinity P1 column has been shown to be effective.[2]
-
Mobile Phase: A mobile phase of acetonitrile and ammonium formate buffer (e.g., 81/19 v/v, pH 3.0) is suitable.[2]
-
Flow Rate: A lower flow rate, such as 0.3 mL/min, is often used.[2]
-
Detection: The eluent is nebulized, and the resulting aerosol particles are charged and detected by an electrometer.[2]
-
LC-MS/MS for Mogroside Analysis
LC-MS/MS stands out for its high sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.
-
Sample Preparation: For biological samples like plasma, a simple protein precipitation step with methanol is often sufficient.[3][6] For plant extracts, dilution with methanol followed by filtration is a common approach.[5]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for mogrosides.[3][6]
-
Detection: Detection is performed using selected reaction monitoring (SRM), which involves monitoring specific precursor-to-product ion transitions for each mogroside, ensuring high selectivity.[3][6]
-
Workflow and Pathway Diagrams
Caption: Workflow for the comparative assessment of analytical methods for mogroside analysis.
Conclusion
The choice of an analytical method for mogroside quantification should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and accessible technique suitable for routine quality control of relatively simple sample matrices where high sensitivity is not a primary concern.
-
HPLC-CAD provides a more sensitive and universal detection alternative to HPLC-UV, particularly for mogrosides that lack a strong UV chromophore. It is well-suited for the analysis of sweeteners and beverages.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies, pharmacokinetic research, and the analysis of mogrosides in highly complex matrices at trace levels.
Researchers and drug development professionals should carefully consider the performance characteristics outlined in this guide to select the most appropriate analytical method for their mogroside analysis needs, ensuring the generation of accurate and reliable data.
References
- 1. Determination of mogroside V in liquor by HPLC | Semantic Scholar [semanticscholar.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pjps.pk [pjps.pk]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 6. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Herbalgram Website [herbalgram.org]
A Comparative Analysis of the Neuroprotective Effects of Different Mogrosides
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Mogroside V, Mogrol, Mogroside IV, and Siamenoside I
Recent scientific inquiry has identified mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii (monk fruit), as promising candidates for neuroprotective therapies. These triterpene glycosides have demonstrated potential in mitigating neuronal damage, a key factor in the progression of neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of four key mogrosides: Mogroside V, its aglycone metabolite Mogrol, Mogroside IV, and Siamenoside I. The available experimental data, though more robust for Mogroside V and Mogrol, offers valuable insights into their mechanisms of action and therapeutic potential.
Comparative Overview of Neuroprotective Effects
The neuroprotective properties of mogrosides are primarily attributed to their antioxidant and anti-inflammatory activities. Mogroside V and Mogrol have been the most extensively studied, with demonstrated efficacy in both in vitro and in vivo models of neurodegeneration.[1][2] Evidence for the direct neuroprotective effects of Mogroside IV and Siamenoside I is currently more limited, with existing research primarily highlighting their antioxidant potential.[3]
| Mogroside | Model System | Observed Neuroprotective Effects | Key Mechanisms |
| Mogroside V | SH-SY5Y cells (in vitro), Mouse model of Parkinson's Disease (in vivo) | Increased cell viability, reduced apoptosis, ameliorated motor deficits, inhibited dopaminergic neuron loss.[1][2][4][5] | Attenuation of mitochondrial dysfunction, upregulation of Sirtuin3 (SIRT3), reduction of reactive oxygen species (ROS), modulation of metabolic pathways (sphingolipid, fatty acid, amino acid metabolism).[1][4][5] |
| Mogrol | SH-SY5Y cells (in vitro), Mouse model of Parkinson's Disease (in vivo) | Increased cell viability, reduced apoptosis, enhanced motor coordination, inhibited dopaminergic neuron loss.[1] | Modulation of metabolic pathways (sphingolipid, fatty acid, amino acid metabolism).[1] |
| Mogroside IV | In vitro antioxidant assays | Demonstrated antioxidant activity as part of a mogroside mixture.[3] | Limited direct evidence for specific neuroprotective mechanisms. |
| Siamenoside I | In vivo (rat) | Distributed to the brain, suggesting potential for central nervous system effects. | Limited direct evidence for specific neuroprotective mechanisms. |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol, adapted from studies on Mogroside V and Mogrol, can be used to assess the neuroprotective effects of different mogrosides against neurotoxin-induced cell death.[1][5]
1. Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/mL and incubated for 24 hours.
-
To induce neurotoxicity, cells are exposed to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) or rotenone for a specified period (e.g., 20 hours).[1][5]
-
For neuroprotective assessment, cells are pre-treated with varying concentrations of the test mogroside for a set time (e.g., 24 hours) before the addition of the neurotoxin.
2. Cell Viability Assessment:
-
Cell viability is measured using a standard MTT assay. The absorbance is read at a specific wavelength (e.g., 490 nm) to determine the percentage of viable cells.[1]
3. Apoptosis Assay:
-
Apoptosis can be quantified using methods such as Annexin V/propidium iodide staining followed by flow cytometry.[5]
In Vivo Neuroprotection Assay using a Mouse Model of Parkinson's Disease
This protocol, based on studies with Mogroside V and Mogrol, evaluates the in vivo neuroprotective efficacy of mogrosides.[1][2]
1. Animal Model:
-
Parkinson's disease is induced in mice (e.g., C57BL/6J) by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or unilateral striatum injection of rotenone.[1][2]
2. Drug Administration:
-
Mice are administered the test mogroside (e.g., by gavage) at different dosages for a specified duration (e.g., 14 or 21 days).[1][6]
3. Behavioral Testing:
-
Motor coordination and deficits are assessed using tests such as the rotarod test and the pole test.[1]
4. Immunohistochemical Analysis:
-
After the treatment period, brain tissues (specifically the substantia nigra and striatum) are collected.
-
Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed to quantify neuronal loss.[1]
Key Signaling Pathways and Mechanisms
The neuroprotective effects of Mogroside V are mediated through multiple signaling pathways. A key mechanism involves the upregulation of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in cellular stress resistance and mitochondrial homeostasis.
Caption: Mogroside V neuroprotective signaling pathway.
Mogroside V upregulates SIRT3, which in turn improves mitochondrial function and reduces the production of reactive oxygen species (ROS), ultimately leading to decreased apoptosis and enhanced neuronal survival in the face of neurotoxic stress.
Additionally, metabolomic analysis has revealed that Mogroside V and Mogrol can rectify metabolic imbalances in key pathways disrupted in Parkinson's disease, including sphingolipid, fatty acid, and amino acid metabolism.[1] This suggests a broader mechanism of action that extends beyond direct antioxidant effects.
Caption: General experimental workflow for mogroside studies.
Future Directions and Conclusion
While the neuroprotective potential of Mogroside V and Mogrol is well-documented, further research is imperative to elucidate the specific roles and comparative efficacy of other mogrosides like Mogroside IV and Siamenoside I. The demonstrated antioxidant properties of the mogroside class suggest that these compounds may also offer neuroprotective benefits.[3] Future studies should focus on direct comparative analyses of these mogrosides in standardized in vitro and in vivo models to build a more comprehensive understanding of their structure-activity relationships and therapeutic potential. Such research will be instrumental in advancing the development of mogroside-based therapies for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hnxb.org.cn [hnxb.org.cn]
- 4. Neuroprotective effects of Asiaticoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Protective Effects of Mogroside V Against Neuronal Damages by Attenuating Mitochondrial Dysfunction via Upregulating Sirtuin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of Asiaticoside - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 11-oxo-Mogroside V and Other Prominent Natural Sweeteners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 11-oxo-Mogroside V against other widely recognized natural sweeteners: Mogroside V, Stevioside, Rebaudioside A, and Glycyrrhizin. The following sections detail their comparative antioxidant, anti-inflammatory, and other key biological effects, supported by quantitative data from experimental studies. Detailed methodologies for the cited experiments and diagrams of relevant signaling pathways are also provided to facilitate further research and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of the selected natural sweeteners.
Table 1: Comparative Antioxidant Activity
| Sweetener | Assay | Target | EC50/IC50 | Reference |
| This compound | Chemiluminescence | O₂⁻ scavenging | 4.79 µg/mL | [1][2][3] |
| Chemiluminescence | H₂O₂ scavenging | 16.52 µg/mL | [1][2][3] | |
| Chemiluminescence | •OH scavenging | 146.17 µg/mL | [1][3] | |
| Chemiluminescence | •OH-induced DNA damage inhibition | 3.09 µg/mL | [1][2][3] | |
| Mogroside V | Chemiluminescence | •OH scavenging | 48.44 µg/mL | [3] |
| Stevioside | DPPH Scavenging | Free radical scavenging | 208.2 µg/mL (neutral pH) | [4] |
| DPPH Scavenging | Free radical scavenging | 626.37 µg/mL (water extract) | [5] | |
| Glycyrrhizin | DPPH Scavenging | Free radical scavenging | 189.93 µg/mL | [6] |
| ABTS Scavenging | Free radical scavenging | 334.73 µg/mL | [6] |
Table 2: Comparative Anti-inflammatory and Antiviral Activities
| Sweetener | Activity | Assay/Model | IC50/ID50/EC50 | Reference |
| Mogroside V | Anti-inflammatory | LPS-induced neuroinflammation | Dose-dependent reduction of pro-inflammatory factors | [2] |
| Stevioside | Anti-inflammatory | TPA-induced ear edema | 291.6 µ g/ear | [7] |
| Rebaudioside A | Anti-inflammatory | TPA-induced ear edema | 92.2 µ g/ear | [7] |
| Glycyrrhizin | Antiviral (SARS-CoV) | Plaque Reduction Assay | 300-600 µg/mL | [8] |
| Antiviral (HCV) | Cell-based assay | 7 ± 1 µg/mL | [9] | |
| Anticancer (HeLa cells) | MTT Assay (Derivative) | 7.42 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Chemiluminescence Assay for Reactive Oxygen Species (ROS) Scavenging
This protocol is adapted from studies on the antioxidant activities of mogrosides.[3][11]
-
Objective: To determine the scavenging capacity of a compound against superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH).
-
Principle: The reaction between a specific ROS and a chemiluminescent probe (e.g., luminol) generates light. An antioxidant compound will scavenge the ROS, leading to a decrease in light emission, which is measured by a luminometer. The concentration of the compound that inhibits 50% of the chemiluminescence intensity is the EC50 value.
-
Materials:
-
Test compounds (this compound, Mogroside V)
-
Luminol
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
System for generating specific ROS (e.g., xanthine/xanthine oxidase for O₂⁻, Fenton reaction for •OH)
-
Chemiluminometer
-
-
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a cuvette for the chemiluminometer, mix the test compound at various concentrations with the phosphate buffer and the luminol solution.
-
Initiate the chemiluminescent reaction by adding the ROS generating system or H₂O₂ and HRP.
-
Immediately measure the chemiluminescence intensity for a set period (e.g., 10 minutes) at room temperature.
-
A control reaction is performed without the test compound.
-
Calculate the percentage of inhibition of chemiluminescence for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the EC50 value.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant capacity of natural compounds.[12][13][14]
-
Objective: To measure the free radical scavenging activity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.
-
Materials:
-
Test compounds (Stevioside, Glycyrrhizin)
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds in the same solvent.
-
Add a small volume of each compound dilution to the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm.
-
A control is prepared with the solvent instead of the test compound.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Mouse Ear Edema Assay
This is an in vivo model to assess the topical anti-inflammatory activity of compounds.[6][7][9]
-
Objective: To evaluate the ability of a compound to reduce acute inflammation.
-
Principle: TPA is a potent inflammatory agent that, when applied to a mouse's ear, induces edema (swelling), vasodilation, and neutrophil infiltration. The anti-inflammatory effect of a test compound is measured by its ability to reduce the TPA-induced ear swelling.
-
Materials:
-
Test compounds (Stevioside, Rebaudioside A)
-
TPA
-
Acetone or ethanol (as solvent)
-
Male CD-1 or Swiss mice
-
7-mm biopsy punch
-
Analytical balance
-
-
Procedure:
-
Dissolve TPA and the test compounds in a suitable solvent (e.g., acetone).
-
Apply the test compound solution topically to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives the solvent only.
-
After a short period (e.g., 30 minutes), apply the TPA solution to the right ear of all mice (except the negative control group).
-
After a specific time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.
-
Use a 7-mm biopsy punch to remove a circular section from both the right and left ears.
-
Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the TPA-only control group.
-
The ID50 (the dose that inhibits edema by 50%) can be determined from a dose-response curve.
-
NF-κB Luciferase Reporter Assay
This is a cell-based assay to quantify the activation or inhibition of the NF-κB signaling pathway.[15]
-
Objective: To determine if a compound can modulate the activity of the transcription factor NF-κB.
-
Principle: Cells (e.g., HEK293 or RAW264.7) are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.
-
Materials:
-
Test compounds
-
Cell line (e.g., HEK293, RAW264.7)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Inducer of NF-κB activation (e.g., TNF-α, LPS)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the NF-κB inducer (e.g., TNF-α or LPS) for a further period (e.g., 6 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activation by the test compound compared to the stimulated control.
-
Determine the IC50 value from a dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by the natural sweeteners discussed in this guide.
Caption: Inhibition of the NF-κB signaling pathway by Mogroside V, Stevioside, and Glycyrrhizin.
Caption: Activation of the AMPK/Nrf2 antioxidant pathway by Mogroside V.
Experimental Workflows
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the TPA-induced mouse ear edema assay.
References
- 1. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 6. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 9. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. louis.uah.edu [louis.uah.edu]
- 11. ijfas.com [ijfas.com]
- 12. mdpi.com [mdpi.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. resources.amsbio.com [resources.amsbio.com]
A Head-to-Head Comparison of Extraction Techniques for 11-oxo-Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various extraction techniques for 11-oxo-Mogroside V, a bioactive triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). The selection of an appropriate extraction method is critical for obtaining high yield and purity of this compound for research and potential therapeutic applications. This document summarizes quantitative data, details experimental protocols, and visualizes workflows to aid in the selection of the most suitable extraction strategy.
Data Presentation: Quantitative Comparison of Extraction Techniques
The following table summarizes the performance of different extraction methods for mogrosides, with specific data on this compound where available. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Extraction Technique | Raw Material | Solvent | Solid-to-Liquid Ratio | Time | Temperature (°C) | Total Mogroside Yield (%) | This compound Content (%) | Reference |
| Solvent Extraction | Fresh S. grosvenorii Fruit | 70% Aqueous Ethanol | 1:4 (g/mL) | 3 x extraction cycles | Not Specified | 0.5% | 10.6% of total mogrosides | [1] |
| Hot Water Extraction | S. grosvenorii Fruit | Water | 1:8 (g/mL) | 15 min | Not Specified | 0.6% | Not Reported | [1] |
| Microwave-Assisted Extraction (MAE) | S. grosvenorii Fruit | Water | 1:8 (g/mL) | 15 min | Not Specified | 0.73% | Not Reported | [1] |
| Microwave-Assisted Extraction (MAE) | S. grosvenorii Fruit | Water | 1:30 (g/mL) | 2 x 25 min | Not Specified | 1.31% | Not Reported | [1] |
| Ultrasound-Assisted Extraction (UAE) | S. grosvenorii Fruit | Not Specified | 1:30 (g/mL) | 30 min | Ambient | 5.97% | Not Reported | [1] |
| Flash Extraction | S. grosvenorii Fruit | Water | 1:20 (g/mL) | 4 min | Ambient | 10.06% | Not Reported | [1] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published research and offer a starting point for laboratory implementation.
Solvent Extraction (Aqueous Ethanol)
This conventional method is widely used for the extraction of mogrosides.
-
Sample Preparation: Fresh Siraitia grosvenorii fruits are washed, and the peel and seeds are removed. The fruit pulp is then homogenized.
-
Extraction: 500 g of the homogenized fresh fruit is extracted with 2000 mL of 70% aqueous ethanol. The extraction is repeated three times.
-
Filtration: The combined extracts are filtered to remove solid residues.
-
Purification: The filtrate is passed through a D101 macroporous resin column to adsorb the mogrosides. The column is then washed with water to remove impurities, and the mogrosides are eluted with a higher concentration of ethanol.
-
Concentration and Drying: The eluate is concentrated under reduced pressure and then dried to obtain the mogroside extract.[1]
-
Analysis: The content of this compound and other mogrosides in the final extract is determined by High-Performance Liquid Chromatography (HPLC).
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process.
-
Sample Preparation: Dried and powdered Siraitia grosvenorii fruit is used.
-
Extraction: The powdered fruit is mixed with a solvent (e.g., water or ethanol) at a specified solid-to-liquid ratio (e.g., 1:8 or 1:30 g/mL). The mixture is then subjected to microwave irradiation at a set power (e.g., 750 W) for a specific duration (e.g., 15 minutes).[1]
-
Post-Extraction Processing: The extract is filtered, concentrated, and dried as described in the solvent extraction method.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer.
-
Sample Preparation: Dried and powdered Siraitia grosvenorii fruit is used.
-
Extraction: The powdered fruit is suspended in a solvent at a defined solid-to-liquid ratio (e.g., 1:30 g/mL). The suspension is then sonicated using an ultrasonic bath or probe at a specific frequency and power (e.g., 800 W) for a set time (e.g., 30 minutes) at a controlled temperature.[1]
-
Post-Extraction Processing: The subsequent steps of filtration, concentration, and drying are similar to the other methods.
Mandatory Visualization
Experimental Workflow for Mogroside Extraction
Caption: A generalized workflow for the extraction of mogrosides.
Potential Signaling Pathway Modulation by this compound Metabolite
While the direct signaling pathways of this compound are still under investigation, its metabolite, 11-oxo-mogrol, has been shown to have neuroprotective effects. One study indicated that 11-oxo-mogrol could reverse the inactivation of the AKT/mTOR signaling pathway induced by MK801, a glutamate receptor antagonist.[2]
Caption: Proposed modulation of the AKT/mTOR pathway by 11-oxo-mogrol.
References
Confirming the structure of 11-oxo-Mogroside V using 2D NMR techniques
A definitive guide to the structural confirmation of 11-oxo-Mogroside V, this report leverages two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy to compare its molecular architecture with the closely related and more abundant Mogroside V. Through detailed experimental data and protocols, we provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural differences and the advanced analytical techniques used for their elucidation.
The structural integrity of natural compounds is paramount in drug discovery and development. For complex molecules like mogrosides, extracted from the fruit of Siraitia grosvenorii, advanced analytical techniques are indispensable. This guide focuses on the application of 2D NMR spectroscopy, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to unequivocally confirm the structure of this compound. By presenting a side-by-side comparison with Mogroside V, we highlight the subtle yet significant structural variation: the oxidation of the C-11 hydroxyl group to a ketone.
Comparative Analysis of NMR Spectral Data
The structural elucidation of this compound and its comparison with Mogroside V hinges on the detailed analysis of their ¹H and ¹³C NMR spectra. The data presented below, primarily sourced from studies by Qing et al. (2017), reveals the key chemical shift differences that arise from the structural modification at the C-11 position. It is important to note that some variations in reported chemical shifts exist in the literature, such as in earlier work by Chaturvedula & Prakash (2011), which may be attributable to different experimental conditions.
¹H and ¹³C NMR Data for the Aglycone Moieties
The most significant variations in NMR signals between this compound and Mogroside V are observed around the C-11 position of the aglycone (the non-sugar portion of the molecule). The presence of a ketone group in this compound deshields the adjacent protons and carbons, leading to downfield shifts in the ¹³C spectrum and altered correlations in 2D NMR spectra.
| Position | This compound ¹³C (δc) | This compound ¹H (δн) | Mogroside V ¹³C (δc) | Mogroside V ¹H (δн) |
| 9 | 59.8 | 2.75 (d, 13.4) | 52.6 | 2.15 (d, 12.8) |
| 11 | 211.5 | - | 69.1 | 4.33 (dd, 11.2, 4.8) |
| 12 | 52.1 | 2.85 (d, 11.2), 2.45 (d, 11.2) | 42.1 | 1.95 (m), 1.65 (m) |
| 13 | 48.1 | 2.10 (m) | 48.3 | 2.05 (m) |
| 18 | 20.1 | 1.35 (s) | 17.5 | 1.28 (s) |
| Data sourced from Qing et al. (2017). Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. |
¹H and ¹³C NMR Data for the Glycosidic Moieties
The glycosidic linkages and the sugar units themselves also exhibit characteristic NMR signals. The attachment points of the glucose units to the aglycone are confirmed through long-range HMBC correlations.
| Sugar Unit | Position | This compound ¹³C (δc) | This compound ¹H (δн) | Mogroside V ¹³C (δc) | Mogroside V ¹H (δн) |
| Glc I (C-3) | 1' | 105.1 | 4.95 (d, 7.8) | 105.1 | 4.95 (d, 7.8) |
| Glc II (C-3) | 1'' | 104.5 | 5.35 (d, 7.8) | 104.5 | 5.35 (d, 7.8) |
| Glc III (C-24) | 1''' | 104.8 | 4.88 (d, 7.8) | 104.8 | 4.88 (d, 7.8) |
| Glc IV (C-24) | 1'''' | 106.3 | 4.98 (d, 7.8) | 106.3 | 4.98 (d, 7.8) |
| Glc V (C-24) | 1''''' | 105.8 | 5.15 (d, 7.8) | 105.8 | 5.15 (d, 7.8) |
| Data sourced from Qing et al. (2017). Glc refers to the glucose units. |
Experimental Protocols
The acquisition of high-quality 2D NMR data is crucial for accurate structure elucidation. The following provides a generalized experimental protocol for the analysis of mogrosides, based on methodologies reported in the literature.
Sample Preparation:
-
Approximately 5-10 mg of the purified mogroside is dissolved in 0.5 mL of a suitable deuterated solvent. Pyridine-d₅ is a commonly used solvent for these compounds, often with a small amount of D₂O to facilitate the exchange of hydroxyl protons.
NMR Spectroscopy:
-
All NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 500 MHz or higher for proton frequency.
-
¹H NMR: Standard one-dimensional proton spectra are acquired to identify the proton signals and their multiplicities.
-
¹³C NMR: One-dimensional carbon spectra, often with proton decoupling, are acquired to identify the carbon signals.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within the spin systems of the aglycone and the individual sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are vital for connecting the different spin systems within the aglycone and, most importantly, for determining the linkage points of the sugar moieties to the aglycone and to each other.
Visualizing the Structure Elucidation Workflow
The logical process of deducing the structure of this compound using 2D NMR data can be visualized as a workflow. This involves the initial analysis of 1D spectra, followed by the systematic application of 2D techniques to build up the molecular framework.
Caption: Workflow for the structural elucidation of this compound using 2D NMR techniques.
The key to differentiating this compound from Mogroside V lies in the HMBC correlations. For instance, the protons on C-9 and C-12 in this compound will show correlations to the carbonyl carbon at C-11 (δc ≈ 211.5 ppm). In contrast, for Mogroside V, the protons on C-9 and C-12 would show correlations to the oxymethine carbon at C-11 (δc ≈ 69.1 ppm) and its attached proton.
Caption: Key HMBC correlations distinguishing this compound from Mogroside V around the C-11 position.
Comparative Bioavailability of 11-oxo-Mogroside V and its Parent Compound Mogroside V: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the bioavailability and metabolic fate of natural compounds is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the bioavailability of 11-oxo-Mogroside V and its parent compound, Mogroside V, both key sweetening and bioactive components of Siraitia grosvenorii (monk fruit).
Executive Summary
I. Comparative In Vitro Antioxidant Activity
Experimental data reveals differences in the in vitro antioxidant capacities of this compound and Mogroside V. This compound shows a higher scavenging effect on superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂)[1]. Conversely, Mogroside V is more effective at scavenging hydroxyl radicals (•OH)[1].
| Compound | EC₅₀ (μg/mL) vs. O₂⁻ | EC₅₀ (μg/mL) vs. H₂O₂ | EC₅₀ (μg/mL) vs. •OH | EC₅₀ (μg/mL) vs. •OH-induced DNA damage |
| This compound | 4.79[1] | 16.52[1] | 146.17[1] | 3.09[1] |
| Mogroside V | > this compound[1] | > this compound[1] | 48.44[1] | Not Reported |
II. Metabolism and Bioavailability
Current research indicates that both Mogroside V and this compound are primarily metabolized by the intestinal microbiota.
Mogroside V: Following oral administration, Mogroside V is not detected in rat plasma, suggesting poor absorption or rapid metabolism[2]. It is extensively hydrolyzed by gut bacteria into its aglycone, mogrol, and other smaller mogrosides like Mogroside IIE[3][4]. These metabolites are the primary forms that are absorbed and exert systemic effects[3]. The absolute oral bioavailability of Mogroside V in rats has been estimated to be low. Pharmacokinetic studies in rats after intravenous and intraperitoneal administration have provided some key parameters.
| Administration Route | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (mg·h/L) | t₁/₂ (h) |
| Intravenous (1.12 mg/kg) | Not applicable | Not applicable | Not Reported | 1.53 |
| Intraperitoneal (1.12 mg/kg) | 2.72 ± 0.25 | 1.40 ± 0.55 | 9.12 ± 0.64 | 1.45 |
Siraitia grosvenorii Extract: The extract, containing a mixture of mogrosides, is generally considered to have low caloric value due to the poor absorption of the large glycoside molecules in the upper gastrointestinal tract. The bioactivity of the extract is largely attributed to the collective action of the parent compounds and their various metabolites produced by the gut microbiota.
III. Experimental Protocols
In Vitro Metabolism with Human Intestinal Microbiota
This experiment aimed to elucidate the metabolic fate of Mogroside V and this compound when exposed to human gut bacteria.
-
Sample Preparation: Fecal samples from healthy human donors were collected and homogenized to create a fecal suspension.
-
Incubation: Mogroside V and this compound were separately incubated with the fecal homogenate under anaerobic conditions.
-
Sampling: Aliquots were taken at various time points (e.g., 0, 6, 12, 24 hours).
-
Analysis: The samples were analyzed using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) to identify and quantify the parent compounds and their metabolites. The primary transformation observed for both compounds was the stepwise removal of glucose units (deglycosylation)[3][5].
In Vivo Pharmacokinetic Study in Rats (Mogroside V)
This study aimed to determine the pharmacokinetic parameters of Mogroside V following intravenous and intraperitoneal administration in rats.
-
Animal Model: Male Sprague-Dawley rats were used.
-
Drug Administration: A solution of Mogroside V was administered either intravenously (i.v.) via the tail vein or intraperitoneally (i.p.).
-
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-administration.
-
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of Mogroside V in the plasma samples was quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.
IV. Signaling Pathways
Mogroside V and its metabolites have been shown to modulate several key cellular signaling pathways, which likely contribute to their observed pharmacological effects.
AMP-activated protein kinase (AMPK) Signaling Pathway: Mogroside V and its aglycone, mogrol, are potent activators of the AMPK signaling pathway. AMPK is a master regulator of cellular energy homeostasis. Activation of this pathway is associated with beneficial effects on glucose and lipid metabolism.
Neuroprotective Pathways: Both Mogroside V and its metabolite, 11-oxo-mogrol, have demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects[6]. One of the proposed mechanisms is through the modulation of the AKT/mTOR signaling pathway, which is crucial for neuronal survival and growth[6].
V. Conclusion and Future Directions
The available evidence suggests that while both this compound and Mogroside V are key bioactive compounds in Siraitia grosvenorii, they likely have different pharmacokinetic profiles and potencies in their physiological effects. The superior in vitro antioxidant activity of this compound against certain reactive oxygen species warrants further investigation into its in vivo efficacy and bioavailability.
To provide a more definitive comparison, future research should focus on:
-
Direct comparative in vivo pharmacokinetic studies of this compound and Mogroside V to determine their respective Cₘₐₓ, Tₘₐₓ, AUC, and bioavailability.
-
Detailed in vivo metabolic profiling of this compound to identify its major metabolites and their distribution in tissues.
-
Head-to-head studies comparing the effects of both compounds on relevant signaling pathways to elucidate their mechanisms of action and potential therapeutic applications.
Such studies will be invaluable for the rational design of functional foods, dietary supplements, and therapeutics based on these promising natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
